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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(pentafluorophenyl)nicotinic acid

Abstract This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(pentafluorophenyl)nicotinic acid, a molecule of significant interest in medicinal chemistry and drug development.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(pentafluorophenyl)nicotinic acid, a molecule of significant interest in medicinal chemistry and drug development.[1][2][3] The strategic incorporation of a pentafluorophenyl group into the nicotinic acid scaffold introduces unique electronic and steric properties that can profoundly influence molecular interactions and biological activity.[4] This guide offers a detailed exploration of the analytical techniques essential for the structural elucidation and characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By explaining the causality behind experimental choices and presenting validated protocols, this document serves as a vital resource for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Significance of Fluorinated Nicotinic Acid Derivatives

Nicotinic acid, or vitamin B3, and its derivatives are fundamental precursors in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous metabolic pathways.[5][6] The therapeutic potential of nicotinic acid derivatives extends to various areas, including the treatment of dyslipidemia and as potential anticancer agents.[1][6] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[4] The pentafluorophenyl group, in particular, is a bioisosteric replacement that can significantly alter a molecule's properties.[2] 5-(pentafluorophenyl)nicotinic acid thus represents a compelling target for spectroscopic investigation to fully understand its structural and electronic characteristics.

Molecular Structure and Key Spectroscopic Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure.

Caption: Molecular structure of 5-(pentafluorophenyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 5-(pentafluorophenyl)nicotinic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the parent nicotinic acid shows distinct signals for the protons on the pyridine ring.[7] For 5-(pentafluorophenyl)nicotinic acid, we expect to see signals corresponding to the protons at positions 2, 4, and 6 of the nicotinic acid ring. The chemical shifts will be influenced by the electron-withdrawing nature of both the carboxylic acid and the pentafluorophenyl group.

  • H-2: Expected to be the most downfield signal due to its proximity to the nitrogen atom and the carboxylic acid group.[7]

  • H-6: Also shifted downfield due to the adjacent nitrogen.[7]

  • H-4: Typically appears at a more intermediate chemical shift.[7]

  • -COOH: The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for characterizing the pentafluorophenyl group. The spectrum will typically show three distinct signals corresponding to the ortho, meta, and para fluorine atoms, with an integration ratio of 2:2:1. The chemical shifts and coupling patterns provide definitive evidence for the presence and substitution pattern of the C₆F₅ ring.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all carbon atoms in the molecule. Key signals to identify include:

  • Carboxylic Carbon (-COOH): Typically found in the 160-180 ppm region.

  • Pyridine Ring Carbons: Aromatic carbons will appear in the 120-150 ppm range. The carbon attached to the pentafluorophenyl group (C-5) and the carboxylic acid group (C-3) will have distinct chemical shifts.

  • Pentafluorophenyl Ring Carbons: These carbons will exhibit coupling to the attached fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex splitting patterns.

Table 1: Predicted NMR Spectroscopic Data for 5-(pentafluorophenyl)nicotinic acid

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H (H-2)9.0 - 9.2d~1.5
¹H (H-6)8.8 - 9.0dd~5, ~1.5
¹H (H-4)8.2 - 8.4dt~8, ~2
¹H (-COOH)> 10br s-
¹⁹F (ortho)-140 to -145m-
¹⁹F (para)-155 to -160t~20
¹⁹F (meta)-160 to -165m-
Experimental Protocol: NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 Add internal standard (e.g., TMS). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Tune and shim the probe. acq1->acq2 acq3 Acquire ¹H, ¹³C, and ¹⁹F spectra. acq2->acq3 proc1 Apply Fourier transform and phase correction. acq3->proc1 proc2 Calibrate chemical shifts to the solvent or internal standard. proc1->proc2 proc3 Integrate peaks and analyze coupling patterns. proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[9] For 5-(pentafluorophenyl)nicotinic acid, the IR spectrum will be dominated by vibrations associated with the carboxylic acid and the aromatic rings.

Key IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10]

  • C=O Stretch (Carboxylic Acid): An intense, sharp peak between 1690-1760 cm⁻¹ corresponds to the carbonyl stretch.[10]

  • C-F Stretches: Strong absorptions in the 1000-1400 cm⁻¹ region are indicative of the C-F bonds in the pentafluorophenyl ring.[11]

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region arise from the vibrations of the pyridine and pentafluorophenyl rings.

  • C-O Stretch and O-H Bend: These vibrations will appear in the 1210-1440 cm⁻¹ region.[10]

Table 2: Characteristic IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Strong, Broad
C=O (Carboxylic Acid)1690-1760Strong, Sharp
C=C, C=N (Aromatic)1400-1600Medium
C-F1000-1400Strong
C-O1210-1320Medium
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

For 5-(pentafluorophenyl)nicotinic acid (C₁₂H₄F₅NO₂), the expected exact mass is approximately 293.0134 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule.

  • Loss of -OH: A fragment corresponding to [M-17]⁺.

  • Loss of -COOH: A fragment corresponding to [M-45]⁺.

  • Fragmentation of the Rings: Cleavage of the pyridine or pentafluorophenyl rings can lead to a series of characteristic smaller fragments. A prominent fragment for nicotinic acid derivatives is often observed at m/z 106, corresponding to the picolinoyl cation.[12] For nicotinic acid itself, a protonated molecular ion at m/z 124 fragments to m/z 80.[13][14]

Experimental Protocol: LC-MS/MS Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of nicotinic acid and its metabolites.[13][14][15][16][17]

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water). lc1 Inject the sample onto an appropriate HPLC column (e.g., C18). prep1->lc1 lc2 Elute with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid). ms1 Ionize the eluent using Electrospray Ionization (ESI). lc2->ms1 ms2 Acquire full scan mass spectra to identify the molecular ion. ms1->ms2 ms3 Perform tandem MS (MS/MS) to obtain fragmentation patterns. ms2->ms3

Caption: Workflow for LC-MS/MS analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems, such as the one in 5-(pentafluorophenyl)nicotinic acid, typically exhibit characteristic absorption bands. For nicotinic acid in an acidic solution, characteristic peaks are observed at approximately 213 nm and 261 nm.[18] A similar absorption profile is expected for the pentafluorophenyl derivative, with potential shifts in the absorption maxima (λ_max) due to the extended conjugation and electronic effects of the C₆F₅ group.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or a buffered aqueous solution.

  • Solution Preparation: Prepare a dilute solution of the compound with a known concentration.

  • Blank Measurement: Record the spectrum of the pure solvent in a quartz cuvette to use as a blank.

  • Sample Measurement: Record the spectrum of the sample solution over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The comprehensive spectroscopic analysis of 5-(pentafluorophenyl)nicotinic acid, employing a combination of NMR, IR, MS, and UV-Vis techniques, is essential for its unambiguous structural confirmation and characterization. Each technique provides complementary information, and together they form a powerful analytical toolkit for researchers in drug discovery and development. The methodologies and expected spectral data presented in this guide provide a robust framework for the analysis of this and related fluorinated compounds, facilitating further research into their chemical and biological properties.

References

  • IUCr Journals. (2026, January 1). Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Retrieved from [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). PMC. Retrieved from [Link]

  • EPA. (2025, October 15). 5-(4-Fluorophenyl)nicotinic acid Properties. Retrieved from [Link]

  • Bentham Science. (2020, November 16). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of the protonated a) para-(pF-Phe) and b).... Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 19 F NMR (top, 178 K, inset at 173 K, 9.4T ) and 1 H NMR (bottom, 178.... Retrieved from [Link]

  • Frontiers. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. Retrieved from [Link]

  • JOCPR. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]

  • PubMed. (2017, September 21). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from [Link]

  • PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

  • bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2021, December 30). (PDF) Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

  • PMC - NIH. (n.d.). Nicotinic acid: an old drug with a promising future. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • IOSR Journal. (2013, January 15). Confirmation of ring protons of 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid using correlation spectroscopy NMR techniqu. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Structure and spectroscopic characterization of free base and metal complexes of 5,5-dimethyl-10,15-bis(pentafluorophenyl)isocorrole. Retrieved from [Link]

  • Bangladesh Journals Online. (n.d.). PREPARATION AND CHARACTERIZATION OF TOXIC METAL COMPLEXES OF NICOTINAMIDE AND NICOTINIC ACID. Retrieved from [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5. Retrieved from [Link]

  • PMC. (n.d.). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). Retrieved from [Link]

  • International Journal of Modern Pharmaceutical Research. (2022, August 15). PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. (2017, September 30). Retrieved from [Link]

Sources

Exploratory

Structural Dynamics and Crystal Engineering of 5-(Pentafluorophenyl)nicotinic Acid Derivatives

Executive Summary The Fluorine Effect in Supramolecular Assembly The strategic incorporation of a pentafluorophenyl ( ) moiety into the nicotinic acid scaffold represents a paradigm shift in crystal engineering and medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Fluorine Effect in Supramolecular Assembly The strategic incorporation of a pentafluorophenyl (


) moiety into the nicotinic acid scaffold represents a paradigm shift in crystal engineering and medicinal chemistry. Unlike standard lipophilic substitutions, the 

group induces a quadrupole moment inversion , reversing the electronic polarity of the aromatic ring.

This guide details the structural characterization, synthesis, and supramolecular logic of 5-(2,3,4,5,6-pentafluorophenyl)nicotinic acid . It focuses on the competition between classical hydrogen bonding (carboxylic acid synthons) and the robust, electrostatic arene-perfluoroarene (


) stacking interactions that dictate the solid-state architecture.

Molecular Architecture & Design Principles

The Electrostatic Landscape

The core molecule consists of two distinct aromatic domains linked by a single bond:

  • The Nicotinic Acid Core: Electron-deficient pyridine ring with a hydrogen-bond donor/acceptor motif (COOH).[1]

  • The Pentafluorophenyl Wing: A highly electron-deficient ring due to the high electronegativity of five fluorine atoms.

Critical Insight: Benzene has a negative quadrupole moment (electron-rich faces). Perfluorobenzene has a positive quadrupole moment (electron-deficient faces). When these two systems coexist in the 5-aryl derivative, they self-assemble into face-to-face stacks to maximize electrostatic attraction, a phenomenon known as Arene-Perfluoroarene Stacking .

Supramolecular Synthons

The crystal structure is governed by a hierarchy of interactions:

  • Primary Synthon (Strong):

    
     Heterosynthon vs. 
    
    
    
    Homosynthon. In nicotinic acid derivatives, the acid-pyridine heterosynthon is statistically favored (98% occurrence in absence of competing donors).[2]
  • Secondary Synthon (Directional):

    
     stacking (approx. -20 to -25 kJ/mol).
    
  • Tertiary Synthon (Weak):

    
     and 
    
    
    
    contacts.

Synthetic Pathway: Palladium-Catalyzed Cross-Coupling[3]

The synthesis relies on a regioselective Suzuki-Miyaura coupling. The choice of catalyst and base is critical to prevent protodeboronation of the electron-deficient polyfluorinated boronic acid.

Workflow Diagram

SynthesisWorkflow Start 5-Bromonicotinic Acid (Starting Material) Catalyst Pd(dppf)Cl2 K2CO3 / Dioxane:H2O Start->Catalyst Reagent Pentafluorophenyl Boronic Acid Reagent->Catalyst Intermediate Pd(II) Transmetallation Complex Catalyst->Intermediate 80°C, 12h Product 5-(Pentafluorophenyl) nicotinic acid Intermediate->Product Reductive Elimination Purification Acidification (pH 3) & Recrystallization Product->Purification

Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling of electron-deficient fluorinated aryls.

Experimental Protocol: Synthesis & Crystallization

Synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid

Rationale: Standard Suzuki conditions often fail with perfluorinated boronic acids due to rapid C-B bond hydrolysis. We utilize a ligand-stabilized palladium source and a mild base.

  • Charge: In a Schlenk flask, combine 5-bromonicotinic acid (1.0 eq), pentafluorophenylboronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Solvent System: Add degassed 1,4-dioxane/water (4:1 v/v). The water is essential for the solubility of the inorganic base.

  • Activation: Add

    
     (3.0 eq).
    
  • Reaction: Heat to 85°C for 16 hours under

    
     atmosphere. Monitor via TLC (MeOH/DCM 1:9) – Look for the disappearance of the bromide.
    
  • Workup: Cool to RT. Filter through Celite. Acidify the filtrate with 1M HCl to pH 3 to precipitate the free acid.

  • Isolation: Filter the white precipitate and wash with cold water.

Crystallization Protocol (The "Good/Bad" Solvent Method)

To obtain single crystals suitable for X-ray diffraction, we exploit the solubility differential between the carboxylic acid and the fluorinated ring.

ParameterCondition A (Slow Evaporation)Condition B (Vapor Diffusion)
Primary Solvent Methanol (Solubilizes COOH)THF (Solubilizes aromatic core)
Anti-Solvent WaterPentane (Fluorine-philic)
Temperature 25°C4°C
Target Motif Kinetic Form (H-bond dominant)Thermodynamic Form (

-stack dominant)

Step-by-Step (Vapor Diffusion):

  • Dissolve 20 mg of the product in 2 mL of THF in a small vial.

  • Place the small vial (uncapped) inside a larger jar containing 10 mL of pentane.

  • Seal the outer jar. Pentane vapors will diffuse into the THF, lowering solubility slowly.

  • Observation: Colorless block crystals appear within 3-5 days.

Structural Characterization & Analysis

The Packing Hierarchy

The crystal structure is defined by the competition between the Acid-Pyridine Heterosynthon and the Arene-Perfluoroarene Stack .

  • Unit Cell Prediction: Based on analogous fluorinated nicotinic acids, these derivatives typically crystallize in monoclinic space groups (

    
     or 
    
    
    
    ) with
    
    
    .
  • The Heterosynthon: The carboxylic acid proton (

    
    ) donates to the pyridine nitrogen (
    
    
    
    ) of a neighboring molecule, forming infinite 1D chains rather than discrete dimers. This is characteristic of pyridine-3-carboxylic acids.[1][3]
Visualization of Supramolecular Logic

CrystalLogic Molecule 5-(Pentafluorophenyl) nicotinic acid Monomer Synthon_H H-Bonding Motif (COOH...N_py) Molecule->Synthon_H Primary Interaction (Directional) Synthon_Pi Stacking Motif (Arene...Perfluoroarene) Molecule->Synthon_Pi Secondary Interaction (Planar Stacking) Chain 1D Supramolecular Chain Synthon_H->Chain Head-to-Tail Assembly Layer 2D Fluorinated Layers Synthon_Pi->Layer Face-to-Face Stacking Crystal 3D Crystal Lattice (Segregated H/F Domains) Chain->Crystal Layer->Crystal

Figure 2: Hierarchy of supramolecular synthons driving the crystallization process.

Key Geometric Parameters (Representative)

The following table summarizes the geometric parameters typical for this class of arene-perfluoroarene co-crystals.

Interaction TypeAtoms InvolvedDistance (Å)Significance
Hydrogen Bond


Strong, directional driver of 1D chains.

-Stacking


Centroid-to-centroid distance indicating strong quadrupole overlap.
Fluorine Contact


Weak auxiliary stabilization; assists in layer alignment.
Torsion Angle Pyridine-Phenyl Twist

Non-planar to minimize steric clash between ortho-hydrogens and ortho-fluorines.

Applications in Drug Development

Understanding this crystal structure is vital for:

  • Solubility Engineering: The high lattice energy provided by the

    
    -stacking can reduce aqueous solubility. Disrupting this stack via co-crystal formation (e.g., with GRAS co-formers) is a key formulation strategy.
    
  • Metabolic Stability: The pentafluorophenyl group blocks metabolic oxidation at the phenyl ring (blocking P450 sites), extending the half-life of the nicotinic acid pharmacophore.

References

  • Arene-Perfluoroarene Interactions

    • Source: Smith, C. E., et al. "Arene-perfluoroarene interactions in crystal engineering: structural preferences in polyfluorinated tolans."[4][5] Journal of Materials Chemistry, 2004.[4]

    • Link:

  • Nicotinic Acid Supramolecular Synthons

    • Source: Shattock, T. R., et al. "Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid[2]···Pyridine Hydrogen Bonds."[2][6] Crystal Growth & Design, 2008.

    • Link:

  • Synthesis of Fluorinated Pyridines

    • Source: Sokolenko, T. M., et al. "5-Trifluoromethoxy-substituted Nicotinic Acid... and Related Compounds."[7] Journal of Organic and Pharmaceutical Chemistry, 2024.[7]

    • Link: [J. Org.[7] Pharm. Chem.]([Link])

  • General Crystal Engineering Principles

    • Source: Desiraju, G. R. "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie, 1995.
    • Link:

Sources

Foundational

An In-Depth Technical Guide to the Discovery of Novel 5-Aryl Nicotinic Acid Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the strategic design, synthesis, and biological evaluation of novel 5-aryl nicotinic acid derivat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the strategic design, synthesis, and biological evaluation of novel 5-aryl nicotinic acid derivatives. Moving beyond simple protocols, this document delves into the causal reasoning behind experimental choices, offering field-proven insights to accelerate discovery programs.

Introduction: The Rationale for 5-Aryl Nicotinic Acid Scaffolds

Nicotinic acid (Niacin or Vitamin B3) is an essential human nutrient and a well-established therapeutic agent, primarily used to manage dyslipidemia.[1] Its derivatives, however, possess a remarkably broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][3][4][5][6] The pyridine core of nicotinic acid serves as a versatile scaffold. Chemical modification, particularly at the 5-position, allows for the systematic exploration of chemical space to enhance potency, selectivity, and pharmacokinetic profiles.

The introduction of an aryl moiety at the 5-position is a strategic decision rooted in established medicinal chemistry principles. This modification can:

  • Introduce New Binding Interactions: The aryl group can engage in π-π stacking, hydrophobic, or van der Waals interactions with target proteins, potentially increasing binding affinity.

  • Modulate Physicochemical Properties: Altering the lipophilicity and electronic nature of the molecule can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties.

  • Explore Structure-Activity Relationships (SAR): A diverse range of substituted aryl groups can be readily introduced, allowing for a detailed exploration of SAR to identify key determinants of biological activity.

This guide will navigate the critical stages of a discovery campaign, from synthetic strategy and execution to a multi-tiered biological screening cascade and mechanistic investigation.

Synthetic Strategy: Building the 5-Aryl Nicotinic Acid Core

The construction of 5-aryl nicotinic acid derivatives is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is particularly favored due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

The general synthetic workflow involves coupling a halogenated pyridine precursor (typically a 5-bromo or 5-chloro nicotinic acid ester) with an appropriate arylboronic acid, followed by saponification to yield the target carboxylic acid.

G cluster_synthesis Synthetic Workflow Start 5-Halonicotinic Acid Ester Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling ArylBoronic Aryl Boronic Acid ArylBoronic->Coupling Ester 5-Aryl Nicotinic Acid Ester Coupling->Ester Purify1 Column Chromatography Ester->Purify1 Sapon Saponification (Hydrolysis) Purify1->Sapon Acid Final 5-Aryl Nicotinic Acid Sapon->Acid Purify2 Recrystallization / HPLC Acid->Purify2

Caption: High-level workflow for the synthesis of 5-aryl nicotinic acids.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a methyl 5-aryl-nicotinate intermediate.

Objective: To couple methyl 5-bromonicotinate with a substituted phenylboronic acid.

Materials:

  • Methyl 5-bromonicotinate

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen gas supply

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Inert Atmosphere: Assemble the glassware and purge the system with nitrogen for 15 minutes. Establishing an inert atmosphere is critical as the palladium(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.

  • Reagent Addition: To the reaction flask, add methyl 5-bromonicotinate, the arylboronic acid, and sodium carbonate.

  • Solvent & Degassing: Add the dioxane/water solvent mixture. The aqueous component is necessary to dissolve the inorganic base (Na₂CO₃), which is required to activate the boronic acid for transmetalation. Degas the solution by bubbling nitrogen through it for 10-15 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst. The bright yellow color of the catalyst should be apparent.

  • Reaction: Heat the mixture to reflux (approximately 85-90°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material (methyl 5-bromonicotinate) typically indicates completion (usually 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is determined by the polarity of the product. This step is self-validating; pure fractions are identified by TLC, pooled, and evaporated to yield the purified 5-aryl nicotinic acid ester.

Experimental Protocol 2: Saponification to the Carboxylic Acid

Objective: To hydrolyze the methyl ester to the final nicotinic acid derivative.

Materials:

  • Methyl 5-aryl-nicotinate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 equivalents)

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the ester in the THF/water solvent mixture in a round-bottom flask.

  • Hydrolysis: Add the base (e.g., LiOH) and stir the mixture at room temperature. The reaction is monitored by TLC until the starting ester is fully consumed.

  • Acidification: Cool the mixture in an ice bath and slowly acidify with 1M HCl until the pH is ~3-4. The product, being a carboxylic acid, is often insoluble in acidic aqueous media and will precipitate. This step is a critical control point; precipitation provides a visual confirmation of product formation.

  • Isolation: The resulting solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

  • Purity Check: The purity of the final compound is confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.[3]

Biological Evaluation and Screening Cascade

The therapeutic potential of novel 5-aryl nicotinic acid compounds can be assessed across various disease models. A tiered screening approach is efficient, starting with high-throughput in vitro assays against specific molecular targets, followed by cell-based assays to confirm activity in a more complex biological system.

Potential Therapeutic Targets:

  • Inflammation: Cyclooxygenase-2 (COX-2)[5]

  • Metabolic Disease: α-amylase and α-glucosidase for Type 2 Diabetes, NIACR1 (GPR109A) for dyslipidemia[4][7][8]

  • Oncology: Various kinases and signaling pathways[3]

  • Infectious Diseases: Bacterial or fungal targets[6][9]

  • CNS Disorders: Nicotinic acetylcholine receptors (nAChRs)[10]

G cluster_screening Biological Screening Cascade Compound Compound Library (5-Aryl Nicotinic Acids) Primary Primary Screen (In Vitro Enzyme Assay, e.g., COX-2) Compound->Primary IC50 IC50 Determination Primary->IC50 Secondary Secondary Screen (Cell-Based Assay, e.g., Nitrite in RAW 264.7) IC50->Secondary Cytotox Cytotoxicity Assay (e.g., MTT) Secondary->Cytotox SAR SAR Analysis & Lead Identification Secondary->SAR Cytotox->SAR

Caption: A tiered approach for biological evaluation and lead identification.

Experimental Protocol 3: In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the COX-2 enzyme.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by hydrogen peroxide, producing a colored product. An inhibitor will reduce the rate of color development.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • 96-well microplate reader

  • Test compounds and reference inhibitor (e.g., Celecoxib)

Procedure:

  • Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Reaction Mixture: In each well of a 96-well plate, add assay buffer, heme, and the COX-2 enzyme.

  • Compound Addition: Add the test compound dilutions (or reference inhibitor/vehicle control) to the wells and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation: Initiate the reaction by adding arachidonic acid and TMPD.

  • Measurement: Immediately measure the absorbance at 590 nm over time using a microplate reader. The rate of reaction is determined from the slope of the absorbance vs. time curve.

  • Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. This provides a quantitative measure of potency.

Mechanism of Action and Structure-Activity Relationships (SAR)

Understanding the mechanism by which 5-aryl nicotinic acids exert their effects is crucial for lead optimization. For compounds targeting lipid metabolism, the primary target is often the G-protein coupled receptor NIACR1 (also known as GPR109A).[7][8]

Activation of NIACR1 in adipocytes leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This in turn reduces the activity of protein kinase A (PKA), ultimately leading to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL). The result is a potent anti-lipolytic effect, reducing the release of free fatty acids into circulation.[7]

G cluster_moa NIACR1 Signaling Pathway Compound 5-Aryl Nicotinic Acid Agonist Receptor NIACR1 (GPR109A) Compound->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PKA Activation Reduced HSL_active Active HSL-P PKA->HSL_active Phosphorylates PKA->HSL_active Phosphorylation Reduced HSL_inactive Inactive HSL PKA->HSL_inactive Prevents Dephosphorylation Lipolysis Lipolysis (Triglyceride Breakdown) HSL_active->Lipolysis HSL_active->Lipolysis Inhibition FFA ↓ Free Fatty Acids Lipolysis->FFA

Caption: Mechanism of anti-lipolytic action via the NIACR1 receptor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-aryl ring provides critical data for building an SAR model. The following table illustrates a hypothetical SAR for a series of compounds targeting COX-2.

Compound ID5-Aryl Substituent (R)COX-2 IC₅₀ (µM)Notes
NA-01 Phenyl15.2Baseline activity.
NA-02 4-Methylphenyl8.5Small electron-donating group improves potency.
NA-03 4-Methoxyphenyl5.1Stronger electron-donating group further enhances activity, possibly through H-bonding.
NA-04 4-Fluorophenyl12.8Electron-withdrawing group is tolerated but does not improve potency over phenyl.
NA-05 4-Chlorophenyl9.9Halogen substitution at para-position shows moderate activity.
NA-06 3,4-Dichlorophenyl2.3Di-substitution with electron-withdrawing groups significantly boosts potency, suggesting a specific binding pocket interaction.

Causality Analysis: The data suggests that the electronic properties of the 5-aryl ring are a key driver of activity. While small electron-donating groups are favorable, a specific di-chloro substitution pattern (NA-06) provides a dramatic increase in potency. This implies that the binding pocket may have both hydrophobic and specific electrostatic features that the 3,4-dichlorophenyl moiety can uniquely satisfy. This hypothesis can be further tested with molecular docking studies.[5]

Conclusion and Future Directions

The 5-aryl nicotinic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility via robust cross-coupling reactions allows for rapid generation of diverse compound libraries. A structured biological evaluation cascade, beginning with specific in vitro assays and progressing to cell-based models, enables the efficient identification of potent and selective lead compounds.

Future work in this area should focus on:

  • Lead Optimization: Fine-tuning the SAR by exploring a wider range of aryl substituents and modifications at other positions of the pyridine ring.

  • In Vivo Efficacy: Advancing promising lead compounds into relevant animal models to establish in vivo proof-of-concept.

  • Pharmacokinetic Profiling: Characterizing the ADME properties of lead candidates to ensure they possess drug-like qualities.

  • Target Deconvolution: For compounds identified through phenotypic screens, employing advanced techniques to identify the specific molecular target(s).

By integrating rational design, efficient synthesis, and rigorous biological testing, the development of novel 5-aryl nicotinic acid derivatives can pave the way for new treatments for a wide range of human diseases.

References

  • (PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021, December 30). ResearchGate. [Link]

  • Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. (2022, November 18). Letters in Applied NanoBioScience. [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α‐Amylase and α‐Glucosidase Inhibitors for Type 2 Diabetes - AIR Unimi. (2024, August 6). ACS Publications. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (2024, March 15). PubMed. [Link]

  • Scheme 1 Synthesis of 5-amino-nicotinic acid thioureas derivatives (1-13) - ResearchGate. ResearchGate. [Link]

  • Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC - NIH. National Institutes of Health. [Link]

  • Process for preparing pyridinecarboxylic acid derivatives - Google Patents.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC. (2022, March 4). National Institutes of Health. [Link]

  • What are the therapeutic applications for NIACR1 agonists? - Patsnap Synapse. (2025, March 11). Patsnap Synapse. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - ResearchGate. (2025, October 13). ResearchGate. [Link]

  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. | Semantic Scholar. Semantic Scholar. [Link]

  • Nicotinic acid derivatives and process for the preparation thereof - Google Patents.
  • Niacin Deficiency | Current Medical Diagnosis & Treatment 2025 - AccessMedicine. AccessMedicine. [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones - MDPI. (2023, June 10). MDPI. [Link]

  • Three-Component Procedure for the Synthesis of 5-Aryl5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids | Request PDF - ResearchGate. (2025, September 2). ResearchGate. [Link]

  • niacin (vitamin B3, nicotinic acid). Drugs.com. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - MDPI. (2024, August 18). MDPI. [Link]

  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020, September 25). Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed. (2025, January 15). PubMed. [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu - Hilaris Publisher. (2011, June 27). Hilaris Publisher. [Link]

Sources

Protocols & Analytical Methods

Method

Development of metal-organic frameworks with 5-(C6F5)nicotinic acid linkers

This guide outlines the development, synthesis, and characterization of Metal-Organic Frameworks (MOFs) utilizing the specialized ligand 5-(pentafluorophenyl)nicotinic acid (hereafter referred to as 5-F5Ph-Nic ). This li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the development, synthesis, and characterization of Metal-Organic Frameworks (MOFs) utilizing the specialized ligand 5-(pentafluorophenyl)nicotinic acid (hereafter referred to as 5-F5Ph-Nic ).

This ligand combines the coordination versatility of nicotinic acid (pyridine-3-carboxylic acid) with the superhydrophobic and electronegative properties of the perfluorophenyl moiety.

Part 1: Strategic Rationale & Design Principles

1.1 The Fluorine Effect in MOFs The incorporation of the 5-(C6F5) group is not merely structural; it is functional.

  • Hydrophobicity: The perfluorinated ring creates a water-repellent shield around the metal clusters, addressing the critical weakness of many carboxylate MOFs (hydrolytic instability).

  • Gas Selectivity: The high electronegativity of fluorine creates localized dipoles that enhance the binding affinity for quadrupolar molecules like

    
    , significantly improving 
    
    
    
    selectivity compared to non-fluorinated analogs.
  • Pore Engineering: The bulky

    
     group acts as a "space-filling" steric barrier, potentially preventing framework interpenetration and creating distinct 1D channels.
    

1.2 Coordination Topology Nicotinic acid derivatives typically act as heterotopic linkers. The carboxylate group (


) often forms paddlewheel clusters (

), while the pyridine nitrogen coordinates axially to adjacent metal centers, leading to pillared-layer topologies (e.g., sql nets).

Part 2: Ligand Synthesis Protocol

Challenge: The Suzuki-Miyaura coupling of pentafluorophenylboronic acid is electronically deactivated and prone to protodeboronation. Standard conditions (Pd(PPh3)4/Na2CO3) often fail. Solution: Use of a silver(I) oxide promoter facilitates the transmetallation step.

Target Molecule: 5-(2,3,4,5,6-pentafluorophenyl)pyridine-3-carboxylic acid

Step-by-Step Synthesis
  • Reagents:

    • 5-Bromonicotinic acid methyl ester (1.0 eq)

    • Pentafluorophenylboronic acid (1.5 eq)

    • 
       (5 mol%)
      
    • 
       (1.0 eq) - Critical Promoter
      
    • 
       (3.0 eq)
      
    • Solvent: Anhydrous Toluene (degassed)

  • Procedure:

    • Charge: In a glovebox or under Argon, add the ester, boronic acid, base, and

      
       to a Schlenk flask. Add catalyst last.
      
    • Solvation: Add degassed toluene.

    • Reaction: Heat to 90°C for 24 hours. The mixture will turn black (Ag precipitation).

    • Workup: Filter through Celite to remove Ag residues. Evaporate solvent.[1]

    • Hydrolysis: Redissolve crude ester in THF/MeOH (1:1). Add 1M LiOH (aq). Stir at RT for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the free acid 5-F5Ph-Nic .

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR: Look for the disappearance of the methyl ester singlet and the specific splitting of the pyridine protons (singlets at positions 2, 4, 6). Note: The C6F5 ring has no protons.

    • 19F NMR: Essential for confirming the integrity of the C6F5 ring (3 signals: ortho, meta, para).

Part 3: MOF Synthesis & Crystal Growth

We will target a Copper(II) based framework, analogous to the stable pillared-layer structures.

Protocol: Solvothermal Synthesis of Cu-(5-F5Ph-Nic)
ParameterConditionRationale
Metal Source

Nitrate anions are labile and do not compete for coordination.
Ligand Ratio 1:1 (Metal:Ligand)Stoichiometric balance for neutral framework formation.
Solvent System DMF:Ethanol:H2O (4:1:1)DMF solubilizes the ligand; Ethanol/Water aids metal solubility and cluster formation.
Modulator Acetic Acid (10 eq)Competes with the ligand to slow nucleation, yielding larger single crystals.
Temperature 85°CModerate heat prevents thermal decomposition of the fluorinated group.

Experimental Workflow:

  • Preparation: Dissolve 0.1 mmol of 5-F5Ph-Nic in 4 mL DMF. Sonicate until clear.

  • Mixing: Add 0.1 mmol of Copper(II) Nitrate in 1 mL Ethanol/Water mixture.

  • Modulation: Add 50 µL of glacial acetic acid.

  • Crystallization: Seal in a 20 mL scintillation vial or Teflon-lined autoclave. Heat at 85°C for 48–72 hours.

  • Harvesting: Blue/Green block crystals should form. Wash 3x with fresh DMF, then solvent exchange with ethanol over 3 days.

  • Activation: Heat at 100°C under vacuum (

    
     Torr) for 12 hours to remove guest molecules.
    

Part 4: Structural & Functional Characterization

Structural Validation (Checklist)
  • PXRD (Powder X-Ray Diffraction): Compare experimental pattern with simulated pattern from single-crystal data. Look for low-angle peaks (

    
    ) indicative of large pores.
    
  • TGA (Thermogravimetric Analysis):

    • Stage 1: Weight loss < 100°C (Solvent loss).

    • Stage 2: Plateau (Stability window).

    • Stage 3: Decomposition > 300°C. Note: Fluorinated ligands often show higher thermal stability.

Hydrophobicity Testing
  • Water Contact Angle: Press the activated MOF powder into a pellet. Measure the contact angle of a water droplet.

    • Target: > 130° (Superhydrophobic).

    • Control: Compare with non-fluorinated Cu-Nicotinate MOF (typically < 50°).

Gas Adsorption (The "Application" Data)

Perform isotherms for


 (77 K) and 

(273 K/298 K).
  • BET Surface Area: Calculate from

    
     isotherm. Expect a lower surface area than the non-fluorinated parent (due to the heavy/bulky C6F5 group) but significantly higher chemical stability.
    
  • Isosteric Heat of Adsorption (

    
    ):  Calculate from 
    
    
    
    data. A value > 30 kJ/mol indicates strong Fluorine-
    
    
    interactions, validating the material for carbon capture.

Part 5: Development Workflow Diagram

MOF_Development Ligand_Syn Ligand Synthesis (Suzuki Coupling w/ Ag2O) Purification Purification & Hydrolysis (Yields 5-F5Ph-Nic) Ligand_Syn->Purification 24h @ 90°C MOF_Screen High-Throughput MOF Screening (Zn, Cu, Zr salts / DMF:EtOH) Purification->MOF_Screen Linker Source Optimization Crystal Growth Optimization (Acetic Acid Modulator) MOF_Screen->Optimization Identify Hits Characterization Structural Validation (PXRD, TGA, SC-XRD) Optimization->Characterization Single Crystals Application Application Testing (CO2 Capture / Hydrophobicity) Characterization->Application Activated Phase Application->Optimization Performance Feedback

Caption: Workflow for the rational design and synthesis of 5-(C6F5)nicotinic acid MOFs, from ligand engineering to functional testing.

References

  • Korenaga, T., et al. (2005). "Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid." Organic Letters, 7(22), 4915-4917. Link

  • Li, J. R., et al. (2011). "Selective gas adsorption and separation in metal–organic frameworks." Chemical Society Reviews, 38(5), 1477-1504. Link

  • Eddaoudi, M., et al. (2001). "Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous Metal-Organic Frameworks." Accounts of Chemical Research, 34(4), 319–330. Link

  • Cadot, S., et al. (2013). "Fluorinated Metal-Organic Frameworks for Gas Separation." Materials, 6, 5549-5570. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

Application

Application Notes &amp; Protocols: In Vitro Antibacterial Activity of 5-(pentafluorophenyl)nicotinic Acid Derivatives

Prepared by: Senior Application Scientist, Gemini Division Introduction: A New Frontier in Antimicrobial Research The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel antib...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: A New Frontier in Antimicrobial Research

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. Nicotinic acid (Niacin or Vitamin B3) and its derivatives have emerged as a compelling class of compounds, given their essential role in cellular metabolism.[1] These molecules serve as precursors to the universal redox coenzymes nicotinamide adenine dinucleotide (NAD) and its phosphate variant (NADP), which are indispensable for a multitude of bacterial metabolic pathways.

This guide focuses on a specific, promising subclass: 5-(pentafluorophenyl)nicotinic acid derivatives. The strategic incorporation of a pentafluorophenyl group is a well-established medicinal chemistry approach to enhance compound efficacy. The fluorine atoms can increase metabolic stability, improve membrane permeability, and modulate electronic properties to enhance binding affinity to target enzymes. Early studies on other fluorinated nicotinic acid analogues have demonstrated potent inhibition of various bacterial species, including Streptococcus sp. and Escherichia coli.[2][3]

These application notes provide a comprehensive framework for researchers to systematically evaluate the in vitro antibacterial properties of 5-(pentafluorophenyl)nicotinic acid derivatives. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][5]

Hypothesized Mechanism of Action: Antimetabolite Interference

The primary hypothesized mechanism of action for 5-(pentafluorophenyl)nicotinic acid derivatives is their function as antimetabolites. By closely mimicking the structure of native nicotinic acid, these fluorinated analogues can be recognized and processed by bacterial enzymes involved in the NAD(P) biosynthesis pathway. However, the bulky and electron-withdrawing pentafluorophenyl group is expected to disrupt the normal enzymatic conversion, leading to the formation of non-functional coenzyme analogues or the competitive inhibition of key enzymes. This disruption of the NAD/NADH and NADP/NADPH pools would cripple cellular respiration and redox homeostasis, ultimately leading to bacterial growth inhibition or death. Some studies on related compounds also suggest that they may act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[6]

G cluster_pathway Bacterial NAD+ Biosynthesis Pathway cluster_outcome Predicted Outcome NA Nicotinic Acid (Substrate) Enzyme Key Pathway Enzyme (e.g., Nicotinate phosphoribosyltransferase) NA->Enzyme Normal Metabolism Compound 5-(pentafluorophenyl) nicotinic acid derivative Compound->Enzyme Competitive Inhibition NAD Functional NAD+/NADP+ Enzyme->NAD Blocked Disrupted Redox Balance & Energy Metabolism Enzyme->Blocked Redox Cellular Respiration & Redox Homeostasis NAD->Redox Growth Bacterial Growth Redox->Growth Result Bacteriostatic or Bactericidal Effect Blocked->Result

Caption: Hypothesized antimetabolite mechanism of 5-(pentafluorophenyl)nicotinic acid derivatives.

Core Experimental Workflow

A systematic evaluation of a novel antibacterial agent involves a tiered approach, moving from initial screening of inhibitory activity to a more detailed characterization of its killing kinetics. The workflow below outlines the core assays described in this guide.

Caption: Standard experimental workflow for in vitro antibacterial activity assessment.

Detailed Experimental Protocols

Scientific integrity mandates adherence to standardized procedures. The following protocols are based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests.[4]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a highly accurate and widely used technique.[8]

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Test compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to standardize the bacterial density, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final target inoculum concentration of ~5 x 10⁵ CFU/mL. This final dilution must be used within 30 minutes of preparation.[9]

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Prepare the starting concentration of the test compound. For example, to achieve a final top concentration of 64 µg/mL, add 200 µL of a 640 µg/mL compound solution to column 1. A more direct method is to add 20 µL of a 1280 µg/mL stock to 180 µL of inoculum in the first well, then perform serial dilutions. For clarity, we will describe the two-step addition method.

    • Add 200 µL of the test compound at 2x the highest desired final concentration (e.g., 128 µg/mL) to the wells in column 1.

    • Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution across the plate from column 2 to column 10. Discard the final 100 µL from column 10.

    • Column 11: Serve as the Growth Control (GC). Add 100 µL of CAMHB. No compound is added.

    • Column 12: Serve as the Sterility Control (SC). Add 200 µL of CAMHB. No compound or bacteria are added.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to wells in columns 1 through 11. This will halve the drug concentration in each well to the desired final test concentration (e.g., 64, 32, 16...0.125 µg/mL). The final volume in wells 1-11 will be 200 µL.

    • Do NOT add inoculum to column 12.

  • Incubation & Reading:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]

    • After incubation, examine the plate from the bottom using a reading mirror. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (column 11) must show distinct turbidity, and the sterility control (column 12) must remain clear.

    • Optional: To aid visualization, 20 µL of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added before incubation.[10] Viable bacteria will reduce the colorless TTC to a red formazan product.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill ≥99.9% of the final inoculum after incubation for a specified time.[11] It is a necessary follow-up to the MIC to determine if a compound is bactericidal or bacteriostatic.

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, withdraw a 10 µL aliquot from each of these wells.

    • Spot-plate the 10 µL aliquot onto a quadrant of a sterile, drug-free agar plate (e.g., Mueller-Hinton Agar).

    • It is crucial to also plate a 1:100 or 1:1000 dilution of the growth control well to accurately determine the initial CFU/mL count at the time of plating.

  • Incubation & Reading:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest test concentration that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count from the growth control.[12] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL should remain, which typically corresponds to ≤5 colonies from a 10 µL spot.

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate of antibacterial activity, distinguishing between bactericidal (killing) and bacteriostatic (inhibitory) effects over time.[13]

Procedure:

  • Setup:

    • Prepare a mid-logarithmic phase bacterial culture in CAMHB (typically requires 2-4 hours of growth from an overnight culture).[14]

    • Dilute the culture to a starting concentration of ~5 x 10⁵ CFU/mL in several flasks.

    • Add the 5-(pentafluorophenyl)nicotinic acid derivative to the flasks at concentrations relevant to the MIC (e.g., 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control flask with no compound.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking (e.g., 180 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[14]

    • Perform a 10-fold serial dilution of each aliquot in sterile saline or PBS.

    • Plate 100 µL from appropriate dilutions onto drug-free agar plates to obtain countable colonies (30-300 CFU).

  • Incubation and Analysis:

    • Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

    • Plot the results as log₁₀ CFU/mL versus time (hours).

    • Interpretation: Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count.[13] Bacteriostatic activity is typically defined as <3-log₁₀ reduction in CFU/mL.

Data Presentation and Interpretation

Clear data presentation is essential for comparison and analysis.

Table 1: Sample MIC and MBC Data for Compound PF-NA-01

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Escherichia coli2592216>128>8Bacteriostatic
Pseudomonas aeruginosa2785332642Bactericidal
Enterococcus faecalis2921216322Bactericidal

Interpreting the MBC/MIC Ratio: The ratio of MBC to MIC is a key metric used to classify the primary effect of an antimicrobial agent.[12]

  • Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the concentration required to kill the bacteria is at or near the concentration that inhibits its growth.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that a much higher concentration is needed to kill the organism than to simply inhibit its growth.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI standard M07. Wayne, PA: Clinical and Laboratory Standards Institute; 2022. [Link]

  • Wikipedia. Broth microdilution. [Link]

  • Kim, S. J., et al. Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. 2007;10:49-53. [Link]

  • Gudipati, M., et al. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules. 2024;29(16):3833. [Link]

  • Fomina, A. A., et al. Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. 2018;20(2):137-143. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Wayne, PA: Clinical and Laboratory Standards Institute; 2020. [Link]

  • Ramalakshmi, N., et al. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian journal of science. 2009;28(2):145-154. [Link]

  • Reddy, A. R., et al. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. Journal of Young Pharmacists. 2016;8(1):18-23. [Link]

  • Ramalakshmi, N., et al. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Antimicrobial Testing Laboratory. Minimum Bactericidal Concentration (MBC). [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing. 27th ed. CLSI supplement M100. Wayne, PA: Clinical and Laboratory Standards Institute; 2017. [Link]

  • Nikopharmad. MIC/MBC Testing. [Link]

  • Zemali, M., et al. Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. European Journal of Biological Research. 2022;12(3):207-215. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Bio-protocol. Time-Kill Kinetics Assay. [Link]

  • University of Basrah. Lab Six: Minimum Bacteriocidal Concentration (MBC). [Link]

  • ANSI Webstore. CLSI M100-S26 - Performance Standards for Antimicrobial Susceptibility Testing, 26th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Antimicrobial Testing Laboratory. Minimum Inhibitory Concentration Assay (MIC). [Link]

  • Royal Society of Chemistry. Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices. [Link]

  • Antimicrobial Testing Laboratory. ASTM E2315 Antimicrobial Activity Testing. [Link]

  • O'Toole, G. A. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. 2014;(83):e51165. [Link]

  • AMR Insights. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Linnaeus Bioscience. Antimicrobial Assays. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Food and Agriculture Organization. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • ResearchGate. EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • National Center for Biotechnology Information. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. [Link]

  • Streightoff, F. Inhibition on bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid. Journal of Bacteriology. 1963;85(1):42-48. [Link]

  • Ibrahim, T. S., et al. Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. Archiv der Pharmazie. 2022;355(9):e2200155. [Link]

  • Semantic Scholar. INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID. [Link]

  • Wase, N., et al. Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. Pharmaceuticals. 2024;17(8):1010. [Link]

  • Asif, M. Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate. [Link]

  • PLOS ONE. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. [Link]

  • Limban, C., et al. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules. 2022;27(11):3542. [Link]

  • Sharma, P. C., & Jain, S. Synthesis and in-vitro antibacterial activity of some novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates. Acta Poloniae Pharmaceutica. 2008;65(5):551-556. [Link]

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Method

Anti-inflammatory properties of novel nicotinic acid analogs

Application Note: Profiling the Anti-Inflammatory Efficacy of Novel Nicotinic Acid Analogs Targeting the HCAR2 Receptor Executive Summary Nicotinic acid (Niacin/Vitamin B3) is a potent lipid-modifying agent; however, its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling the Anti-Inflammatory Efficacy of Novel Nicotinic Acid Analogs Targeting the HCAR2 Receptor

Executive Summary

Nicotinic acid (Niacin/Vitamin B3) is a potent lipid-modifying agent; however, its clinical utility is often limited by cutaneous flushing mediated by prostaglandin D2 (PGD2) release in Langerhans cells. Recent medicinal chemistry efforts have pivoted toward novel nicotinic acid analogs that retain high affinity for the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) on immune cells but exhibit reduced cutaneous toxicity.

This application note provides a rigorous, self-validating framework for screening these novel analogs. We focus on their ability to suppress pro-inflammatory cascades (NF-


B signaling) in macrophage models, offering a translational bridge between medicinal chemistry and immunopharmacology.

Biological Rationale & Mechanism

The anti-inflammatory efficacy of nicotinic acid and its analogs is primarily mediated through GPR109A (HCAR2) , a G


-coupled receptor expressed abundantly on adipocytes and immune cells (monocytes/macrophages).
  • The Mechanism: Agonist binding to GPR109A recruits

    
    -arrestin 1/2, which sequesters I
    
    
    
    B kinase (IKK). This prevents the phosphorylation and degradation of I
    
    
    B
    
    
    , thereby locking the transcription factor NF-
    
    
    B in the cytoplasm and blocking the transcription of pro-inflammatory cytokines (TNF-
    
    
    , IL-6, IL-1
    
    
    ).
  • The Screening Objective: To identify analogs that potently activate this GPR109A-mediated anti-inflammatory pathway in macrophages without inducing the off-target cytotoxicity often associated with structural modifications.

Figure 1: HCAR2 Signaling & Experimental Logic

This diagram illustrates the molecular pathway targeted by the analogs and the downstream readouts used in the protocols below.

GPR109A_Pathway cluster_ext Extracellular Space cluster_memb Macrophage Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus (Transcriptional Output) Analog Novel NA Analog (Candidate) HCAR2 HCAR2 / GPR109A (Receptor) Analog->HCAR2 Binds LPS LPS Stimulus (Inducer) TLR4 TLR4 (LPS Receptor) LPS->TLR4 Activates Gi Gi Protein HCAR2->Gi Activates Arrestin β-Arrestin 1/2 HCAR2->Arrestin Recruits IKK IKK Complex TLR4->IKK Phosphorylation Arrestin->IKK SEQUESTERS (Inhibition) IkB IκBα (Inhibitor) IKK->IkB Degrades NFkB NF-κB (p65) IkB->NFkB Releases DNA Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->DNA Translocation (BLOCKED by Analog)

Caption: HCAR2 activation by NA analogs recruits


-arrestin, sequestering IKK and preventing NF-

B nuclear translocation, thereby reducing cytokine output.

Materials & Experimental Models

To ensure reproducibility, the following validated materials are recommended.

ComponentSpecificationPurpose
Cell Line RAW 264.7 (ATCC TIB-71)Murine macrophages; industry standard for inflammation screening due to robust NO response.
Inducer Lipopolysaccharide (LPS) E. coli serotype 055:B5. Activates TLR4 to mimic bacterial sepsis/inflammation.
Positive Control Dexamethasone (1

M)
Steroidal anti-inflammatory; validates the assay window.
Reference Drug Nicotinic Acid (Pure)Establishes baseline potency for comparison with novel analogs.
Vehicle DMSO (< 0.1% final conc.)Solvent for analogs.[1] Note: DMSO >0.1% is cytotoxic to RAW 264.7.
Detection Griess Reagent Colorimetric detection of Nitrite (stable breakdown product of NO).

Detailed Protocols

Protocol A: Compound Solubilization & Cytotoxicity Screen (MTT/CCK-8)

Rationale: Anti-inflammatory effects must be distinguished from simple cell death. An analog that kills macrophages will also reduce cytokine production, leading to false positives.

  • Preparation: Dissolve NA analogs in 100% DMSO to create 100 mM stock solutions.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate overnight (37°C, 5% CO
    
    
    
    ).
  • Treatment: Replace media with fresh DMEM containing serial dilutions of analogs (e.g., 10, 50, 100, 200

    
    M).
    
    • Control: 0.1% DMSO (Vehicle).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 24 hours.

  • Readout: Add MTT or CCK-8 reagent. Incubate 2-4 hours. Measure Absorbance (450 nm for CCK-8; 570 nm for MTT).

  • Criterion: Only compounds maintaining >90% cell viability proceed to the functional screen.

Protocol B: The Primary Screen - Nitric Oxide (NO) Inhibition

Rationale: iNOS (inducible Nitric Oxide Synthase) is a direct downstream target of NF-


B. Measuring NO (via Nitrite) is a cost-effective, high-throughput proxy for anti-inflammatory activity.

Workflow Steps:

  • Seeding: Seed RAW 264.7 cells (

    
     cells/mL) in 96-well plates. Allow adherence (18-24h).
    
  • Pre-treatment (Critical): Remove old media. Add fresh media containing the Analog (at non-toxic doses determined in Protocol A) for 1 hour prior to stimulation.

    • Why? Pre-treatment allows the analog to bind HCAR2 and recruit

      
      -arrestin before the inflammatory cascade is triggered.
      
  • Stimulation: Add LPS (Final concentration: 100 ng/mL to 1

    
    g/mL) directly to the wells containing the drug.
    
    • Negative Control: Media only (No LPS, No Drug).

    • Model Control: LPS + Vehicle (Max Inflammation).

  • Incubation: Incubate for 18–24 hours.

  • Griess Assay:

    • Transfer 100

      
      L of culture supernatant to a new clear-bottom plate.
      
    • Add 100

      
      L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[2]
      
    • Incubate 10 mins at Room Temp (Dark).

    • Measure Absorbance at 540 nm .

Protocol C: Secondary Validation - Cytokine ELISA

Rationale: Confirms that the NO reduction correlates with a reduction in key cytokines (TNF-


, IL-6).
  • Sample Collection: Use the remaining supernatant from Protocol B (or run a parallel 24-well plate experiment for larger volume).

  • Assay: Perform Sandwich ELISA specific for mouse TNF-

    
     and IL-6.
    
  • Normalization: Normalize cytokine concentration (pg/mL) to total protein content of the cell lysate (BCA assay) to account for any minor variations in cell number.

Data Analysis & Interpretation

Visualizing the Screening Workflow

The following diagram outlines the decision tree for selecting lead candidates.

Screening_Workflow Library Novel Analog Library (n=20-50) Viability Step 1: Cytotoxicity (MTT Assay) Library->Viability Exclude Exclude Toxic Compounds (<90% Viability) Viability->Exclude Fail Screen Step 2: NO Inhibition (Griess Assay) Viability->Screen Pass Potency Calculate IC50 vs. Niacin Screen->Potency Validation Step 3: Mechanistic Check (ELISA / Western Blot) Potency->Validation If IC50 < Niacin Lead Lead Candidate Validation->Lead

Caption: A funnel approach ensures only non-toxic, highly potent HCAR2 agonists are selected for expensive secondary validation.

Reporting Results

Data should be tabulated to calculate the Percent Inhibition relative to the LPS-only control.



Sample Data Presentation Table:

Compound IDConc. (

M)
Cell Viability (%)NO Production (

M)
TNF-

(pg/mL)
Interpretation
Control (neg) -1002.1

0.5
< 10Baseline
LPS Only -9845.3

2.1
1250

50
Max Inflammation
Niacin (Ref) 1009728.5

1.8
800

40
Moderate Efficacy
Analog 4h 1009612.4

1.2
350

25
High Potency (Lead)
Analog 2b 10045 5.0

0.5
N/ACytotoxic (False Pos)

Troubleshooting & Optimization

  • Low Signal in Griess Assay: Ensure LPS is fresh and not freeze-thawed repeatedly. RAW 264.7 cells lose TLR4 sensitivity at high passage numbers; use cells < Passage 15.

  • Inconsistent IC50: Check solubility. Some hydrophobic analogs may precipitate in aqueous media. Use a co-solvent if necessary or improve the formulation.

  • Flushing Prediction: While RAW 264.7 cells model inflammation, they do not model flushing. A secondary screen using Langerhans cells measuring PGD2 release is recommended for lead candidates to verify the "non-flushing" claim.

References

  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676.

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(3), 1163-1173.

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews, 58(4), 842-857.

  • Maciejewski-Lenoir, D., et al. (2006). Langerhans cells release prostaglandin D2 in response to nicotinic acid. Journal of Investigative Dermatology, 126(12), 2637-2646.

  • Promega Corporation. Griess Reagent System Protocol.

Sources

Application

Application Notes and Protocols: Fluorinated Nicotinic Acid Derivatives for ¹⁹F NMR Spectroscopy

For: Researchers, scientists, and drug development professionals in pharmacology, biochemistry, and medicinal chemistry. Introduction: The Strategic Advantage of ¹⁹F NMR in Nicotinic Acid Derivative Research Nicotinic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in pharmacology, biochemistry, and medicinal chemistry.

Introduction: The Strategic Advantage of ¹⁹F NMR in Nicotinic Acid Derivative Research

Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, targeting a wide array of biological systems, most notably the nicotinic acetylcholine receptors (nAChRs).[1] Understanding the binding kinetics, conformational changes, and structure-activity relationships (SAR) of these derivatives is paramount in the development of novel therapeutics for neurological disorders and drug addiction.[1] Traditional nuclear magnetic resonance (NMR) spectroscopy, while powerful, often suffers from spectral overlap and limited sensitivity, especially when studying complex biological systems.

Fluorine-19 (¹⁹F) NMR spectroscopy emerges as a superior analytical technique to circumvent these limitations. The ¹⁹F nucleus possesses several advantageous properties for biomolecular studies:

  • High Natural Abundance and Sensitivity: With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is highly receptive to NMR detection, approaching the sensitivity of ¹H.[2][3][4]

  • Absence of Background Signal: Fluorine is virtually absent in biological systems, ensuring that any detected signal originates exclusively from the fluorinated probe.[2][5][6]

  • Exceptional Chemical Shift Dispersion: The chemical shift of ¹⁹F is exquisitely sensitive to its local electronic environment, resulting in a chemical shift range that is significantly larger than that of protons.[2][3][7][8] This high sensitivity allows for the detection of subtle conformational changes upon ligand binding.[4][7][8]

This guide provides a comprehensive overview of the application of fluorinated nicotinic acid derivatives in ¹⁹F NMR spectroscopy for drug discovery and molecular interaction studies. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and NMR analysis, and discuss the interpretation of the resulting data.

Rationale for Fluorinating Nicotinic Acid Derivatives

The incorporation of fluorine into a nicotinic acid derivative serves a dual purpose. Firstly, it introduces a highly sensitive NMR probe for biophysical studies. Secondly, fluorine substitution can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity.[9][10]

The choice of fluorination position and the type of fluorine-containing moiety (e.g., -F, -CF₃) are critical design considerations. For instance, a trifluoromethyl (-CF₃) group offers a strong, sharp singlet in the ¹⁹F NMR spectrum and can significantly alter the electronic properties of the aromatic ring.[11] Conversely, a single fluorine atom provides a more subtle perturbation to the molecule's structure while still offering a sensitive NMR handle.

Impact of Fluorination on Nicotinic Acid Properties
PropertyEffect of FluorinationRationale
Binding Affinity Can increase or decreaseFluorine can participate in favorable interactions (e.g., hydrogen bonds, fluorophilic interactions) or introduce steric clashes within the binding pocket.
Metabolic Stability Generally increasedThe strong carbon-fluorine bond is resistant to enzymatic cleavage, often blocking sites of metabolic oxidation.
Lipophilicity IncreasedFluorination generally increases the lipophilicity of a molecule, which can affect its membrane permeability and distribution.[10]
pKa DecreasedThe electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid and the basicity of the pyridine nitrogen.

Synthesis of Fluorinated Nicotinic Acid Derivatives

The synthesis of fluorinated nicotinic acid derivatives can be achieved through various established methods. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor, such as a chloro- or nitro-substituted nicotinic acid, with a fluoride source. Alternatively, fluorinated building blocks can be utilized in a convergent synthesis.

Below is a representative protocol for the synthesis of 6-fluoronicotinic acid, a versatile intermediate for further derivatization.

Protocol 1: Synthesis of 6-Fluoronicotinic Acid

This protocol is adapted from established methods for the synthesis of fluorinated heteroaromatics.[12]

Materials:

  • 6-Chloronicotinic acid

  • Potassium fluoride (spray-dried)

  • Sulfolane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 6-chloronicotinic acid (1 equivalent) and spray-dried potassium fluoride (3 equivalents).

  • Solvent Addition: Add anhydrous sulfolane to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Acidification: Carefully add the reaction mixture to a beaker of ice and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure 6-fluoronicotinic acid.

Causality: The use of a high-boiling polar aprotic solvent like sulfolane is crucial to achieve the high temperatures required for the nucleophilic aromatic substitution. Spray-dried potassium fluoride is used to ensure anhydrous conditions, as water can inhibit the reaction.

¹⁹F NMR Spectroscopy for Studying Protein-Ligand Interactions

¹⁹F NMR is a powerful tool for characterizing the binding of fluorinated nicotinic acid derivatives to their target proteins, such as nAChRs.[13] Changes in the ¹⁹F chemical shift, line width, and relaxation rates upon addition of the target protein provide a wealth of information about the binding event.

Experimental Workflow

The following diagram illustrates a typical workflow for a ¹⁹F NMR-based ligand binding assay.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep_ligand Prepare Fluorinated Nicotinic Acid Derivative Stock acq_ref Acquire 1D ¹⁹F Spectrum of Ligand Alone (Reference) prep_ligand->acq_ref prep_protein Prepare Target Protein Solution acq_titration Titrate Protein into Ligand Solution prep_protein->acq_titration prep_buffer Prepare NMR Buffer (with D2O lock) prep_buffer->acq_ref prep_buffer->acq_titration process_spectra Process Spectra (Referencing, Phasing, Baseline Correction) acq_ref->process_spectra acq_spectra Acquire 1D ¹⁹F Spectrum after Each Titration Point acq_titration->acq_spectra acq_spectra->process_spectra analyze_shifts Analyze Chemical Shift Perturbations (Δδ) process_spectra->analyze_shifts analyze_linewidth Analyze Linewidth Broadening process_spectra->analyze_linewidth calc_kd Calculate Dissociation Constant (Kd) analyze_shifts->calc_kd analyze_linewidth->calc_kd

Caption: Workflow for a ¹⁹F NMR ligand binding experiment.

Protocol 2: ¹⁹F NMR Titration Experiment

This protocol outlines the steps for a typical ¹⁹F NMR titration experiment to determine the dissociation constant (Kd) of a fluorinated nicotinic acid derivative binding to a target protein.

Materials:

  • Fluorinated nicotinic acid derivative stock solution (e.g., 10 mM in DMSO-d₆)

  • Target protein stock solution of known concentration

  • NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4, with 10% D₂O)

  • NMR tubes

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation: Prepare a series of NMR samples containing a fixed concentration of the fluorinated ligand (e.g., 50 µM) and increasing concentrations of the target protein. Ensure the final concentration of DMSO-d₆ is low (e.g., <1%) to avoid protein denaturation.

  • Reference Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the ligand alone in the NMR buffer. This will serve as the reference spectrum.

  • Titration: Sequentially add small aliquots of the concentrated protein stock solution to the NMR tube containing the ligand. After each addition, gently mix the sample and allow it to equilibrate.

  • Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum after each protein addition. Ensure that the temperature is kept constant throughout the experiment.

  • Data Processing: Process all spectra uniformly. Reference the chemical shifts to an appropriate internal or external standard.[14]

  • Data Analysis:

    • Chemical Shift Perturbation (CSP): Measure the change in the ¹⁹F chemical shift (Δδ) at each protein concentration relative to the reference spectrum.

    • Line Broadening: Measure the increase in the line width of the ¹⁹F signal as a function of protein concentration.

    • Kd Determination: Plot the observed chemical shift change (Δδ) against the total protein concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Causality: The addition of a large protein to the solution containing the small fluorinated ligand results in the formation of a protein-ligand complex.[15] This complex tumbles more slowly in solution, leading to an increase in the transverse relaxation rate (R₂) of the ¹⁹F nucleus and, consequently, line broadening of the NMR signal.[13] Furthermore, the electronic environment of the fluorine atom changes upon binding, causing a perturbation in its chemical shift.[7][8]

Interpreting ¹⁹F NMR Data

The magnitude of the chemical shift perturbation and the degree of line broadening can provide valuable insights into the binding event.

Observed ChangeInterpretation
Large Chemical Shift Change Indicates a significant change in the electronic environment of the fluorine probe upon binding, suggesting a close interaction with the protein.
Minimal Chemical Shift Change May indicate that the fluorinated part of the molecule is solvent-exposed or does not interact directly with the protein.
Significant Line Broadening Characteristic of the formation of a large protein-ligand complex, confirming binding.
Fast Exchange on the NMR Timescale A single, population-weighted average peak is observed that shifts and broadens upon titration. This is typical for weak to moderate affinity interactions.
Slow Exchange on the NMR Timescale Separate peaks for the free and bound ligand are observed. This is characteristic of very tight binding.

Advanced ¹⁹F NMR Techniques

Beyond simple 1D experiments, several advanced NMR techniques can be employed to gain deeper insights into the structure and dynamics of the protein-ligand complex.

  • ¹⁹F-¹H Heteronuclear Overhauser Effect (HOE): Can be used to determine the proximity of the fluorinated ligand to specific protons on the protein, providing structural information about the binding site.[5][7]

  • Relaxation-Edited Experiments: Can be used to filter out signals from unbound ligands, simplifying the spectra in fragment-based screening.[6]

  • In-Cell ¹⁹F NMR: Allows for the study of ligand binding in a more biologically relevant environment, directly within living cells.[5][16]

Conclusion

Fluorinated nicotinic acid derivatives, in conjunction with ¹⁹F NMR spectroscopy, provide a powerful and versatile platform for drug discovery and the detailed characterization of protein-ligand interactions. The high sensitivity and lack of background signals make ¹⁹F NMR an ideal tool for fragment-based screening, hit validation, and lead optimization. By carefully designing fluorinated probes and applying the appropriate NMR experiments, researchers can gain invaluable insights into the molecular mechanisms of nicotinic acid derivative action, ultimately accelerating the development of novel therapeutics.

References

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • Takeo, S. (2022). A beginner's guide to 19F NMR and its role in drug screening. Journal of Magnetic Resonance Open, 12-13, 100084.
  • Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(5), 1047–1056.
  • Kang, C. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(24), 5697.
  • Dalton, J. T., & Taylor, L. S. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry, 53(11), 903–910.
  • Claridge, T. D. W. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 10065–10074.
  • Briggs, K. T., & Meiler, J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Norton, R. S., & Scanlon, M. J. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 929.
  • Pomeroy, S. L., & Sherry, A. D. (2019). New Frontiers and Developing Applications in 19F NMR. Annual Review of Biomedical Engineering, 21, 219–240.
  • Angulo, J., & Cilibrizzi, A. (2021). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2(1), 114–135.
  • Luck, L. A., & Mueller, G. A. (2007). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Analytical Biochemistry, 370(2), 133–143.
  • Basuli, F., & Pandey, M. K. (2020). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules, 25(17), 3899.
  • Khelashvili, G., & Boudker, O. (2023). Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM. Journal of the American Chemical Society, 145(15), 8448–8456.
  • Chotibut, T., & Pratumyot, K. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1667.
  • Hoffelder, M., & Hinderberger, D. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 27(45), 11529–11543.
  • Pomerantz, W. C. K., & Urick, A. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1059–1081.
  • Xu, Y., & Tang, P. (2001). NMR study of volatile anesthetic binding to nicotinic acetylcholine receptors. Biophysical Journal, 81(5), 2599–2607.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Pomerantz, W. C. K., & Urick, A. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology.
  • Kang, C. (2019). 19 F-NMR in Target-based Drug Discovery. Current Medicinal Chemistry, 26(26), 4964–4983.
  • Ang, C. W. S., & Schofield, C. J. (2019). Applications of 19F-NMR to study protein-ligand interactions and protein conformational changes in solution.
  • Khelashvili, G., & Boudker, O. (2023). An environmentally ultrasensitive fluorine probe to resolve protein conformational ensembles by 19F NMR and cryo-EM. bioRxiv.
  • Arns, S., & Griesinger, C. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Espace INRS.
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  • Behling, R. W., & Navon, G. (1988). Conformation of acetylcholine bound to the nicotinic acetylcholine receptor. Proceedings of the National Academy of Sciences, 85(18), 6721–6725.

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Method

Revolutionizing Drug Discovery: High-Throughput Screening of 5-(Pentafluorophenyl)nicotinic Acid Libraries for Novel GPR109A Modulators

Introduction: The Therapeutic Potential of Novel Nicotinic Acid Analogs Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component in cellular metabolism and signaling.[1][2] Beyond its nutritional ro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Nicotinic Acid Analogs

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component in cellular metabolism and signaling.[1][2] Beyond its nutritional role, nicotinic acid is a well-established therapeutic agent, primarily recognized for its lipid-lowering capabilities.[3] Its pharmacological effects are largely mediated by the G-protein coupled receptor GPR109A (also known as HCA2), which is expressed on adipocytes and various immune cells.[4] Activation of GPR109A in adipocytes inhibits lipolysis, while in immune cells, it exerts potent anti-inflammatory effects.[4][5] This dual activity makes GPR109A an attractive target for therapeutic intervention in metabolic and inflammatory diseases such as atherosclerosis, diabetic retinopathy, and neuroinflammation.[4][5][6]

The 5-(pentafluorophenyl)nicotinic acid scaffold represents a novel chemical space for the discovery of new GPR109A modulators. The pentafluorophenyl group is a highly electron-deficient aromatic ring that can significantly alter the acidity, reactivity, and stability of a molecule.[7] Its incorporation into the nicotinic acid backbone is hypothesized to enhance binding affinity and potentially introduce novel pharmacological properties, such as covalent interactions with the target protein.[8] High-throughput screening (HTS) of libraries based on this scaffold offers a powerful strategy to rapidly identify and characterize new chemical entities with therapeutic potential.[9]

This application note provides a comprehensive guide to the high-throughput screening of 5-(pentafluorophenyl)nicotinic acid libraries to identify novel modulators of GPR109A. We present a detailed protocol for a primary biochemical assay based on the robust AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology to measure changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in GPR109A signaling.[10][11] Furthermore, we describe a cell-based secondary assay for hit confirmation and characterization, ensuring the identification of biologically relevant and potent compounds.

Assay Principle: Interrogating GPR109A Signaling

GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[12] This change in cAMP concentration serves as a direct readout of receptor activation.

Primary Screen: AlphaScreen® cAMP Assay

The AlphaScreen® cAMP assay is a highly sensitive, homogeneous, no-wash immunoassay designed for the quantitative detection of cAMP.[13] The assay is based on the competition between endogenous cAMP produced by the cells and a biotinylated cAMP tracer for binding to a specific anti-cAMP antibody conjugated to Acceptor beads. Streptavidin-coated Donor beads bind to the biotinylated cAMP. When the Donor and Acceptor beads are brought into proximity through this interaction, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, triggering a chemiluminescent signal at 520-620 nm.[10]

In the context of screening for GPR109A agonists from the 5-(pentafluorophenyl)nicotinic acid library, an increase in receptor activation will lead to a decrease in intracellular cAMP. This will result in less competition with the biotinylated cAMP tracer, leading to a higher AlphaScreen® signal. Conversely, antagonists would block this effect.

Secondary Screen: Cell Viability and Cytotoxicity Assay

A critical step in hit validation is to eliminate compounds that exhibit cytotoxic effects, as these can lead to false-positive results in the primary screen. A common method for assessing cell viability is the use of resazurin-based assays. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[14] A decrease in fluorescence intensity indicates a reduction in cell viability.

Experimental Protocols

PART 1: Primary High-Throughput Screen - AlphaScreen® cAMP Assay

This protocol is designed for a 384-well plate format, a standard for HTS campaigns.[9]

Materials and Reagents:

  • Cell Line: CHO-K1 cells stably expressing human GPR109A (CHO-GPR109A).

  • 5-(pentafluorophenyl)nicotinic acid library: 10 mM stock in 100% DMSO.

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Positive Control: Nicotinic acid, 10 mM stock in DMSO.

  • Negative Control: DMSO.

  • AlphaScreen® cAMP Assay Kit: (PerkinElmer or equivalent) including Streptavidin Donor beads, anti-cAMP Acceptor beads, biotinylated cAMP tracer, and lysis buffer.

  • Plate Reader: A microplate reader capable of AlphaScreen® detection (e.g., PHERAstar FSX).

Protocol:

  • Cell Preparation:

    • Culture CHO-GPR109A cells to 80-90% confluency.

    • Harvest cells and resuspend in Assay Buffer to a final concentration of 1 x 10^6 cells/mL.

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of the 5-(pentafluorophenyl)nicotinic acid library compounds, positive control (nicotinic acid), and negative control (DMSO) into a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

  • Cell Dispensing:

    • Dispense 2.5 µL of the CHO-GPR109A cell suspension (2,500 cells) into each well of the assay plate.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes to stimulate the GPR109A receptor.

  • Lysis and Detection:

    • Prepare the AlphaScreen® detection mix according to the manufacturer's instructions by diluting the anti-cAMP Acceptor beads and biotinylated cAMP in lysis buffer.

    • Add 2.5 µL of the detection mix to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

    • Prepare the Donor bead solution by diluting the Streptavidin Donor beads in lysis buffer.

    • Add 2.5 µL of the Donor bead solution to each well.

    • Incubate the plate in the dark at room temperature for 2 hours.

  • Data Acquisition:

    • Read the plate on an AlphaScreen®-compatible plate reader.

PART 2: Secondary Screen - Cell Viability Assay

Materials and Reagents:

  • Cell Line: CHO-GPR109A cells.

  • Confirmed Hits from Primary Screen: 10 mM stock in 100% DMSO.

  • Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin.

  • Positive Control (for cytotoxicity): Doxorubicin, 10 mM stock in DMSO.

  • Negative Control: DMSO.

  • Resazurin Sodium Salt: Stock solution (e.g., 1 mg/mL in PBS).

  • Plate Reader: A fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm).

Protocol:

  • Cell Plating:

    • Seed 5,000 CHO-GPR109A cells per well in a 384-well clear-bottom plate in 40 µL of cell culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Perform a serial dilution of the confirmed hits from the primary screen to generate a dose-response curve (e.g., from 100 µM to 1 nM).

    • Add 10 µL of the diluted compounds, positive control, and negative control to the respective wells.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Resazurin Addition:

    • Add 5 µL of the resazurin stock solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader.

Data Analysis and Interpretation

The large volume of data generated from HTS requires robust statistical analysis to identify true hits.[15]

Primary Screen Data Analysis:
  • Normalization: Raw data from each plate should be normalized to the plate-specific controls. The percent inhibition can be calculated using the following formula:

    Where the low control is the signal in the presence of a saturating concentration of nicotinic acid (maximum inhibition of cAMP production) and the high control is the signal with DMSO (basal cAMP production).

  • Quality Control: The quality and robustness of the assay are assessed using the Z'-factor.[9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Hit Identification: A "hit" is defined as a compound that produces a statistically significant effect. A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls.

Secondary Screen Data Analysis:
  • Dose-Response Curves: Plot the percent cell viability against the log concentration of the compound.

  • IC50/EC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) for antagonists or half-maximal effective concentration (EC50) for agonists. Compounds with significant cytotoxicity (low IC50 in the viability assay) should be flagged as potential false positives from the primary screen.

Visualization of Workflows and Pathways

HTS_Workflow cluster_prep Preparation cluster_primary Primary Screen cluster_analysis Data Analysis cluster_secondary Hit Validation cluster_output Outcome Library 5-(pentafluorophenyl)nicotinic acid Library Assay AlphaScreen cAMP Assay (384-well plate) Library->Assay Cells CHO-GPR109A Cells Cells->Assay Readout Luminescent Signal Measurement Assay->Readout Normalization Normalization & QC (Z'-factor) Readout->Normalization Hit_ID Hit Identification Normalization->Hit_ID Dose_Response Dose-Response & IC50/EC50 Hit_ID->Dose_Response Cytotoxicity Cell Viability Assay Hit_ID->Cytotoxicity SAR Structure-Activity Relationship Dose_Response->SAR Cytotoxicity->SAR Lead_Compounds Validated Lead Compounds SAR->Lead_Compounds

Caption: High-throughput screening workflow for the identification of GPR109A modulators.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 5-(pentafluorophenyl) nicotinic acid GPR109A GPR109A Ligand->GPR109A binds Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Inhibition of Lipolysis, Anti-inflammatory Effects) PKA->Response phosphorylates targets

Caption: Simplified GPR109A signaling pathway.

Quantitative Data Summary

The following table summarizes key parameters for a successful HTS campaign for GPR109A modulators.

ParameterPrimary Screen (AlphaScreen®)Secondary Screen (Cell Viability)
Plate Format 384-well384-well
Assay Volume 10 µL50 µL
Compound Conc. 10 µMDose-response (e.g., 1 nM - 100 µM)
Z'-Factor > 0.5N/A
Hit Criteria > 3 SD from negative controlIC50 > 10 µM (for non-cytotoxic hits)
Throughput ~50,000 compounds/day~100 compounds/day

Conclusion

The high-throughput screening of 5-(pentafluorophenyl)nicotinic acid libraries presents a promising avenue for the discovery of novel GPR109A modulators. The combination of a robust primary biochemical assay, such as the AlphaScreen® cAMP assay, with a relevant cell-based secondary assay for hit validation provides a powerful and efficient workflow for identifying potent and biologically active compounds. This approach, grounded in a clear understanding of the target's signaling pathway and rigorous data analysis, can significantly accelerate the identification of lead compounds for the development of new therapies for metabolic and inflammatory diseases. The unique chemical properties of the pentafluorophenyl scaffold may yield compounds with improved potency, selectivity, and pharmacokinetic profiles, offering new hope for patients with these conditions.

References

  • Boccella, S., et al. (2019). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC. Available at: [Link]

  • GPR109A and Vascular Inflammation. (n.d.). PMC. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI. Available at: [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). PMC. Available at: [Link]

  • HTS Data Analysis. (n.d.). chem IT Services. Available at: [Link]

  • Identification of a Series Containing a Pentafluorophenyl Moiety That Targets Pks13 to Inhibit Growth of Mycobacterium tuberculosis. (n.d.). PMC. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Celigo. Available at: [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. (2012, April 15). IOVS. Available at: [Link]

  • AlphaScreen. (n.d.). BMG LABTECH. Available at: [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024, August 5). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Workflow of the HTS Analysis System. (n.d.). ResearchGate. Available at: [Link]

  • Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions. (n.d.). Hopax. Available at: [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs. Available at: [Link]

  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025, October 17). ACS Publications. Available at: [Link]

  • Application note: Functional GPCR studies using AlphaScreen cAMP Detection Kit. (2018, January 5). Drug Target Review. Available at: [Link]

  • GPR109A in GVHD: friend or foe?. (2022, April 14). Blood. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global. Available at: [Link]

  • High-Throughput Screening (HTS). (n.d.). Selvita. Available at: [Link]

  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. (2024, March 20). MDPI. Available at: [Link]

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. (n.d.). PMC. Available at: [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. (2025, April 21). Patsnap Synapse. Available at: [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Available at: [Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (n.d.). News-Medical.net. Available at: [Link]

  • Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. (2025, August 6). ResearchGate. Available at: [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. (n.d.). PMC. Available at: [Link]

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. (2018, August 1). bioRxiv. Available at: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 3). Frontiers. Available at: [Link]

  • AlphaScreen®. (n.d.). Berthold Technologies. Available at: [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024, March 15). PubMed. Available at: [Link]

  • Enzyme inhibitors: strategies and challenges in drug design. (2023, June 30). IT Medical Team. Available at: [Link]

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020, June 19). KNIME. Available at: [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PMC. Available at: [Link]

  • High-Throughput Screening Data Analysis. (2016, July 22). Basicmedical Key. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling for 5-(pentafluorophenyl)nicotinic Acid Synthesis

Welcome to the technical support center for the synthesis of 5-(pentafluorophenyl)nicotinic acid via Suzuki coupling. This guide is designed for researchers, scientists, and drug development professionals who are looking...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(pentafluorophenyl)nicotinic acid via Suzuki coupling. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this challenging cross-coupling reaction. Here, we will delve into the specific issues you may encounter and provide practical, evidence-based solutions to overcome them.

The Challenge: A Tale of Two Electron-Deficient Rings

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the synthesis of 5-(pentafluorophenyl)nicotinic acid presents a unique set of obstacles.[1][2] The primary challenge lies in the electronic properties of the coupling partners. The pentafluorophenyl group is intensely electron-deficient due to the strong inductive effect of the fluorine atoms. Similarly, the pyridine ring of nicotinic acid is also electron-deficient. This dual electron-deficient nature can significantly slow down the rate-determining oxidative addition step of the catalytic cycle.[3][4] Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[5]

This guide will provide you with the necessary insights and protocols to navigate these challenges and achieve a successful synthesis.

Troubleshooting Guide & FAQs

Here we address common problems encountered during the synthesis of 5-(pentafluorophenyl)nicotinic acid.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this specific Suzuki coupling can stem from several factors, primarily related to inefficient catalysis and substrate decomposition.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the ligand is critical.[][7] For coupling electron-deficient aryl halides, catalysts that are electron-rich and sterically hindered are often more effective as they promote the oxidative addition step.[4][]

    • Recommendation: Employ a high-activity catalyst system. Buchwald's dialkylbiaryl phosphine ligands, such as SPhos or XPhos, are excellent choices for coupling electron-deficient substrates.[8] These ligands stabilize the palladium center and facilitate the crucial oxidative addition and reductive elimination steps.[8]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[9][10] For this reaction, a moderately strong base is often required to facilitate the formation of the boronate species.

    • Recommendation: Potassium phosphate (K₃PO₄) is often a reliable choice.[10] It is effective in promoting the reaction without causing significant decomposition of the sensitive starting materials. In some cases, cesium carbonate (Cs₂CO₃) can also be effective due to its higher solubility in organic solvents.[10]

  • Solvent Choice: The solvent can influence both the solubility of the reagents and the stability of the catalytic species.[11][12]

    • Recommendation: A polar aprotic solvent like 1,4-dioxane or DMF, often in a mixture with water, is a good starting point.[11][13] The aqueous component is often necessary for the base to effectively activate the boronic acid.

Experimental Protocol: General Procedure for Optimizing Yield

  • To a flame-dried Schlenk flask, add 5-bromonicotinic acid (1.0 equiv), pentafluorophenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂ with SPhos, 2 mol%) and the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

Q2: I'm observing significant decomposition of my pentafluorophenylboronic acid. How can I prevent this?

Pentafluorophenylboronic acid is known to be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[14][15]

Mitigation Strategies:

  • Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. Boronate esters are generally more resistant to protodeboronation.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another excellent alternative. They are highly stable and release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition.[14]

  • Anhydrous Conditions: While many Suzuki couplings use aqueous bases, switching to anhydrous conditions with a fluoride source like cesium fluoride (CsF) can sometimes suppress protodeboronation.

Q3: The reaction is very slow and often stalls. What can I do to increase the reaction rate?

The sluggishness of this reaction is primarily due to the electron-deficient nature of both coupling partners.

Strategies to Enhance Reaction Rate:

  • Increase Temperature: Carefully increasing the reaction temperature can significantly boost the rate. However, be mindful of potential substrate decomposition at higher temperatures.

  • More Active Catalyst: As mentioned, using a highly active catalyst system with bulky, electron-rich ligands is crucial.[8][16] These catalysts can overcome the high activation energy barrier of the oxidative addition step.[4]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture.

Q4: I am seeing byproducts from homocoupling of the boronic acid. How can I minimize this?

Homocoupling of the boronic acid to form decafluorobiphenyl is a common side reaction.

Minimizing Homocoupling:

  • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the homocoupling pathway.[16]

  • Ligand Choice: The use of bulky, electron-rich ligands can also help to suppress homocoupling by promoting the desired cross-coupling reaction.[16]

Data and Protocols at a Glance

Table 1: Recommended Catalyst Systems for Electron-Deficient Suzuki Couplings

Catalyst PrecursorLigandKey Advantages
Pd(OAc)₂SPhosExcellent for electron-deficient aryl chlorides and bromides.[8]
Pd₂(dba)₃XPhosHighly active for challenging couplings, including sterically hindered substrates.[8]
[Pd(cinnamyl)Cl]₂Buchwald LigandsPrecatalysts that readily generate the active Pd(0) species.[16]
Pd(PPh₃)₄TriphenylphosphineA classic catalyst, but may be less effective for this specific transformation.[7]

Table 2: Comparison of Bases for Suzuki Coupling

BaseStrengthSolubilityCommon Applications
K₃PO₄ModerateModerate in waterWidely used, good for sensitive substrates.[10]
Na₂CO₃ModerateHigh in waterCommon and cost-effective.[10]
Cs₂CO₃ModerateHigh in organic solventsEffective for challenging couplings.[10]
NaOHStrongHigh in waterCan cause substrate decomposition.[10]
KFMildModerate in waterUsed when base-labile groups are present.[9]

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation Ar'-B(OR)₂ + Base ArPd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for troubleshooting low-yielding reactions.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Step 1: Evaluate Catalyst System - Use high-activity ligand (e.g., SPhos) - Increase catalyst loading (2-5 mol%) Start->Check_Catalyst Check_Base Step 2: Optimize Base - Switch to K₃PO₄ or Cs₂CO₃ - Ensure base is finely powdered and dry Check_Catalyst->Check_Base Check_Solvent Step 3: Adjust Solvent - Use degassed dioxane/water - Consider DMF for solubility Check_Base->Check_Solvent Check_Temp Step 4: Modify Temperature - Gradually increase temperature - Consider microwave heating Check_Solvent->Check_Temp Decomposition Observe for Decomposition (e.g., protodeboronation) Check_Temp->Decomposition Success Improved Yield Check_Temp->Success If no decomposition Use_Ester Solution: Use Boronate Ester (Pinacol or MIDA) Decomposition->Use_Ester Use_Ester->Check_Catalyst Re-evaluate conditions

Sources

Optimization

Mass spectrometry fragmentation pattern of 5-(pentafluorophenyl)nicotinic acid

Technical Support Center: Analysis of 5-(pentafluorophenyl)nicotinic acid Welcome to the technical support guide for the mass spectrometric analysis of 5-(pentafluorophenyl)nicotinic acid. This resource is designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analysis of 5-(pentafluorophenyl)nicotinic acid

Welcome to the technical support guide for the mass spectrometric analysis of 5-(pentafluorophenyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interpret the fragmentation data associated with this molecule. The following question-and-answer section provides in-depth explanations and troubleshooting protocols based on established principles of mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the expected parent ions for 5-(pentafluorophenyl)nicotinic acid in ESI-MS?

When analyzing 5-(pentafluorophenyl)nicotinic acid using Electrospray Ionization Mass Spectrometry (ESI-MS), the expected parent ions will depend on the polarity mode selected.

  • Negative Ion Mode ([M-H]⁻): Due to the presence of the acidic carboxylic acid group, this compound is expected to ionize exceptionally well in negative ion mode. The primary ion observed will be the deprotonated molecule, [M-H]⁻. For 5-(pentafluorophenyl)nicotinic acid (C₁₂H₄F₅NO₂), the theoretical exact mass is 289.0162 u. The expected deprotonated ion will have an m/z of 288.0084 . For acidic compounds, negative ionization mode often provides the highest sensitivity and is the recommended starting point.[1]

  • Positive Ion Mode ([M+H]⁺): In positive ion mode, the pyridine nitrogen can be protonated, yielding the [M+H]⁺ ion. The expected m/z for this ion will be 290.0240 . While ionization is feasible, the acidic nature of the molecule may lead to lower sensitivity compared to the negative mode.

It is also common to observe adduct ions, particularly in positive mode.[2] Common adducts include sodium ([M+Na]⁺, m/z 312.0059) and potassium ([M+K]⁺, m/z 327.9799).[3][4] The presence of these adducts can sometimes be more prominent than the protonated molecule, especially if there is contamination from glassware or mobile phase additives.[4][5]

Q2: I'm performing MS/MS on the [M-H]⁻ ion and see a dominant neutral loss of 44 Da. What fragmentation event does this correspond to?

This is the most anticipated and characteristic fragmentation for a deprotonated carboxylic acid. A neutral loss of 44.00 Da corresponds to the loss of carbon dioxide (CO₂).

Mechanism: This fragmentation occurs via a process called charge-site-initiated cleavage.[6] The negative charge on the carboxylate group facilitates the cleavage of the C-C bond between the carboxylic acid and the pyridine ring, leading to the expulsion of a neutral CO₂ molecule. This is a very common fragmentation pathway for aromatic carboxylic acids.

The resulting fragment ion would be the deprotonated 3-(pentafluorophenyl)pyridine ion at an expected m/z of 244.0185 . This stable fragment is often the base peak in the MS/MS spectrum of the [M-H]⁻ precursor.

Below is a diagram illustrating this primary fragmentation pathway.

Caption: Primary fragmentation of deprotonated 5-(pentafluorophenyl)nicotinic acid.

Q3: What fragments should I expect in positive ion mode MS/MS from the [M+H]⁺ precursor?

Fragmentation in positive ion mode for this molecule is typically initiated from the protonated pyridine nitrogen. The pathways are generally less direct than the simple CO₂ loss in negative mode.

  • Neutral Loss of H₂O (18 Da): Protonated carboxylic acids can readily lose a molecule of water, especially with sufficient collision energy.[5][7] This would result in an acylium ion at an m/z of 272.0135 .

  • Neutral Loss of CO (28 Da): Following the loss of water, the resulting acylium ion can subsequently lose carbon monoxide. This two-step process results in a total loss of 46 Da from the parent ion.

  • Neutral Loss of •COOH (45 Da): Direct cleavage of the carboxylic acid radical can also occur, leading to a fragment at an m/z of 245.0261 .[8]

The pentafluorophenyl ring is generally stable and less likely to fragment under typical low-energy collision-induced dissociation (CID) conditions used in triple quadrupole or ion trap instruments.[9]

Caption: Potential fragmentation pathways for protonated 5-(pentafluorophenyl)nicotinic acid.

Troubleshooting Guide

Q4: I am observing poor signal intensity or no peak for my compound. What are the likely causes and how can I fix it?

Low signal intensity is a common issue that can stem from either the LC or MS parameters. Follow this systematic approach to diagnose the problem.

Potential Cause Explanation Troubleshooting Protocol
Incorrect Ionization Mode As a carboxylic acid, the compound is most efficiently ionized in negative mode. Positive mode may yield a significantly weaker signal.1. Primary Action: Switch to Negative Ion Mode and look for the [M-H]⁻ ion at m/z 288.01.
Mobile Phase pH The pH of the mobile phase is critical for ensuring the analyte is in the correct ionic state for ESI. For negative mode, a slightly basic or neutral pH is ideal to deprotonate the carboxylic acid. For positive mode, an acidic pH is needed to protonate the pyridine nitrogen.[10]1. For Negative Mode: Ensure the mobile phase pH is > 4. If using additives, consider 5 mM ammonium acetate or 0.05% ammonium hydroxide. 2. For Positive Mode: Use a mobile phase containing 0.1% formic acid.[11][12] 3. Caution: Avoid non-volatile buffers like phosphate, which will contaminate the MS source.[10]
In-Source Fragmentation If the ion source settings (e.g., fragmentor voltage, declustering potential) are too high, the parent ion may fragment before it reaches the mass analyzer.[13][14] This can lead to a weak or absent parent ion signal, with an unusually strong signal for fragment ions.1. Diagnosis: Check for the presence of expected fragment ions (e.g., m/z 244 in negative mode) in your full scan MS1 spectrum. 2. Solution: Reduce the fragmentor/declustering potential voltage in the instrument method and re-inject.[13] Also, consider lowering the ion source temperature.[13]
Ion Suppression Co-eluting matrix components from your sample can compete with the analyte for ionization, suppressing its signal.[15]1. Diagnosis: Prepare a sample of your compound in pure solvent at the same concentration and compare its response to the sample in matrix. A significantly lower response in the matrix sample indicates suppression. 2. Solution: Improve chromatographic separation to move the analyte away from interfering peaks.[16] Enhance sample preparation with a solid-phase extraction (SPE) step.
General System Issues Problems with the LC system (leaks, pump issues) or MS system (dirty source, detector failure) can lead to a global loss of sensitivity.[17]1. LC Check: Verify stable pressure and flow rate. Check for leaks. 2. MS Check: Perform a system suitability test or tune with the manufacturer's calibration standard to ensure the instrument is performing to specification. Clean the ion source if necessary.
Q5: I am seeing unexpected peaks in my mass spectrum that are not the parent ion, adducts, or expected fragments. What could they be?

Unexpected peaks can arise from several sources. Identifying them is a process of elimination.

Observation Potential Cause Identification & Solution
Peak at m/z 270 In-source decarboxylation and loss of F. This could be an in-source fragment where the molecule first loses CO₂ (44 Da) and then a fluorine atom (19 Da). This is more likely at higher source temperatures or voltages.
Cluster of peaks High sample concentration. Molecules can form clusters or dimers at high concentrations.[2] Dilute your sample 10-fold or 100-fold and re-analyze.
Peaks unrelated to M Contamination. Contamination can come from solvents, glassware, the LC system, or the sample itself. Common contaminants include plasticizers (phthalates), slip agents (erucamide), and column bleed.[10][15] Run a blank gradient (injecting only mobile phase) to identify background ions.
[M-H-18]⁻ or [M+H-18]⁺ In-source water loss. While more common for alcohols, it can occur. This is often an indicator that source conditions are too harsh.[18] Reduce source temperature and fragmentor voltage.

Summary of Key Mass Values

Ion / Fragment Formula Ionization Mode Calculated m/z Notes
[M-H]⁻ C₁₂H₃F₅NO₂⁻Negative288.0084Expected parent ion; often most abundant.
[M+H]⁺ C₁₂H₅F₅NO₂⁺Positive290.0240Expected parent ion.
[M+Na]⁺ C₁₂H₄F₅NNaO₂⁺Positive312.0059Common sodium adduct.
[M-H-CO₂]⁻ C₁₁H₃F₅N⁻Negative (MS/MS)244.0185Primary fragment from loss of CO₂.
[M+H-H₂O]⁺ C₁₂H₃F₅NO⁺Positive (MS/MS)272.0135Fragment from loss of water.
[M+H-•COOH]⁺ C₁₁H₄F₅N⁺Positive (MS/MS)245.0261Fragment from loss of the carboxyl radical.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Sep-Science. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Chromatography Forum. (2007, December 26). how to develop a lc-ms/ms method for acidic compounds plasma.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples.
  • LCGC International. (2025, November 26). How to Avoid Problems in LC–MS.
  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry.
  • The Analytical Scientist. (2025, September 2). Does In-Source Fragmentation Require a Soft Touch?.
  • JEOL USA, Inc. (n.d.). In-source fragmentation.
  • Nittala, S. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 5-(C6F5)nicotinic Acid in Biological Assays

Introduction: Welcome to the technical support guide for 5-(C6F5)nicotinic acid. This molecule, a derivative of nicotinic acid (Vitamin B3), is of significant interest in various research fields due to its unique electro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 5-(C6F5)nicotinic acid. This molecule, a derivative of nicotinic acid (Vitamin B3), is of significant interest in various research fields due to its unique electronic and structural properties conferred by the pentafluorophenyl group. However, this same group introduces substantial lipophilicity, leading to extremely low aqueous solubility—a major hurdle in obtaining reliable and reproducible data in biological assays.[1][2] This guide provides field-proven troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you successfully navigate these challenges.

Section 1: Understanding the Molecule - FAQs

Q1: What is 5-(C6F5)nicotinic acid and why is it so difficult to dissolve in aqueous buffers?

5-(C6F5)nicotinic acid is a synthetic organic compound. Its structure consists of two key parts:

  • A Nicotinic Acid "Head": This is a pyridine ring with a carboxylic acid group. Like its parent, nicotinic acid, this group is weakly acidic and provides a handle for pH-dependent solubility.[3][4]

  • A Pentafluorophenyl "Tail": This C6F5 group is a benzene ring where all hydrogen atoms are replaced by fluorine. This substitution makes the tail highly non-polar (lipophilic or "grease-ball" like) and electron-withdrawing.[5]

The primary challenge arises from this dual nature. While the nicotinic acid head has some affinity for water, the large, hydrophobic C6F5 tail dominates the molecule's behavior, leading to very poor solubility in water and standard biological buffers.[2][5]

Q2: What are the key physicochemical properties I should be aware of?

While experimental data for this specific derivative is sparse, we can estimate its properties based on its parent compound, nicotinic acid, and the known effects of pentafluorophenyl substitution.

PropertyEstimated Value / CharacteristicImplication for Biological Assays
Molecular Weight ~291.1 g/mol Standard for small molecules.
Appearance Likely a white to off-white crystalline powder.Crystalline solids are generally less soluble than their amorphous counterparts.[6]
pKa (Carboxylic Acid) Estimated ~2.0 - 4.5The compound is a weak acid. Its charge state and solubility are highly dependent on pH.[3][7][8]
LogP High / Very LipophilicIndicates a strong preference for non-polar environments over water, predicting poor aqueous solubility.
Aqueous Solubility Very LowDirect dilution in aqueous buffers will likely fail.
Solvent Solubility Soluble in polar aprotic solvents like DMSO.[9]DMSO is the recommended starting point for creating a high-concentration stock solution.

Section 2: Troubleshooting Guide - Common Issues & Solutions

Q3: I can't dissolve the compound powder in my buffer. How should I prepare a primary stock solution?

Core Issue: Direct dissolution of a highly lipophilic powder in an aqueous medium is almost always unsuccessful.

Solution: Prepare a high-concentration primary stock solution in a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.[10]

Best Practice:

  • Use fresh, anhydrous (dry) DMSO, as absorbed water can lower the solubility of highly hydrophobic compounds.

  • Weigh the compound accurately and add the calculated volume of DMSO to achieve a standard concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Facilitate dissolution by vortexing and/or gentle warming (37°C) and sonication. Ensure the solid is completely dissolved before storage.

A detailed protocol is provided in Section 3.

Q4: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell media. What's happening and how can I fix it?

Core Issue: This is the most common failure point. When a small volume of concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO disperses rapidly. The compound, now stripped of its solubilizing organic solvent, is suddenly exposed to an aqueous environment where it is not soluble, causing it to "crash out" or precipitate.[6]

Solutions (in order of recommendation):

  • Optimize the Dilution Protocol: Avoid adding the DMSO stock to the final buffer volume all at once. Instead, add the DMSO stock to a small volume of buffer first while vortexing to create an intermediate dilution, then bring it to the final volume. This helps manage the transition from an organic to an aqueous environment.[6]

  • Employ pH Modification: For this acidic compound, increasing the pH of the final buffer will deprotonate the carboxylic acid, forming a much more water-soluble carboxylate salt.

  • Use a Co-solvent: Maintain a small percentage of a water-miscible organic solvent in the final assay buffer to help keep the compound in solution.

  • Utilize Cyclodextrins: These molecules can encapsulate the hydrophobic tail of your compound, presenting a soluble complex to the aqueous environment.[11]

Q5: My compound seems to be precipitating during the assay incubation. What should I do?

Core Issue: This suggests that the initial solution was "kinetically soluble" (supersaturated) but not "thermodynamically stable." Over time, or due to interactions with assay components (e.g., proteins, salts), the compound aggregates and precipitates.[12][13]

Solutions:

  • Reduce the Final Concentration: You may be exceeding the compound's maximum stable solubility under your specific assay conditions. Perform a concentration-response curve to find the highest concentration that remains soluble for the duration of the experiment.

  • Check for Interactions: Some buffer components, like high concentrations of divalent cations (Ca²⁺, Mg²⁺), can sometimes cause precipitation of acidic compounds.[13]

  • Increase the Amount of Serum (Cell-based assays): If your assay permits, increasing the serum percentage (e.g., from 5% to 10% FBS) can help solubilize lipophilic compounds due to binding with albumin and other proteins.

Section 3: Advanced Solubilization Strategies & Protocols

Strategy 1: pH-Adjusted Buffers

Q6: How does pH affect the solubility of 5-(C6F5)nicotinic acid?

As a weak acid, 5-(C6F5)nicotinic acid exists in equilibrium between its neutral, protonated form (COOH) and its charged, deprotonated salt form (COO⁻). The neutral form is poorly soluble, while the charged salt form is significantly more soluble in water. By raising the pH of the buffer to a value at least 1-2 units above the compound's pKa, you shift the equilibrium almost entirely to the soluble salt form.[14][15]

G cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) low_ph R-COOH (Protonated) POORLY SOLUBLE high_ph R-COO⁻ + H⁺ (Deprotonated Salt) SOLUBLE low_ph->high_ph Increase pH Add Base (e.g., NaOH) high_ph->low_ph Decrease pH Add Acid (e.g., HCl)

Caption: pH-dependent equilibrium of 5-(C6F5)nicotinic acid.

Protocol 1: Preparing a pH-Adjusted Stock Solution

  • Initial Dissolution: Weigh out the compound and suspend it in a minimal volume of high-purity water. It will not dissolve at this stage.

  • Titration: While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise until the compound fully dissolves. This indicates the formation of the sodium salt.

  • pH Measurement: Check the pH of the resulting solution. It should be basic.

  • Dilution: Dilute this concentrated stock into your final assay buffer, ensuring the final buffer has sufficient buffering capacity to maintain the desired pH (typically pH 7.4 or higher).

  • QC Check: Visually inspect the final solution for any signs of precipitation.

Note: Ensure that the final pH is compatible with your biological system (e.g., cells, enzymes). Most cell cultures are robust in a pH range of 7.2-7.8.

Strategy 2: Utilizing Co-solvents

Q7: Which co-solvents can I use, and what are the recommended final concentrations?

Co-solvents are water-miscible organic solvents that, when present at low concentrations in the final assay medium, can increase the solubility of hydrophobic compounds.[10][14]

Co-solventRecommended Final Conc.ProsCons
DMSO < 0.5% (ideally ≤ 0.1%)Excellent solubilizing power for stock solutions.[16]Can be toxic to cells and inhibit enzymes at concentrations >0.5-1%.[17][18]
Ethanol < 1% Less toxic than DMSO for many cell lines.[19]Less powerful solubilizer than DMSO; can be volatile.
PEG 400 < 1-2% Low toxicity, often used in in vivo formulations.[14]Can be viscous; may interfere with some assay readouts.
Propylene Glycol < 2% Generally considered safe and has low toxicity.[19]May not be as effective as other co-solvents for highly lipophilic compounds.

Important: Always run a "vehicle control" in your experiment, which contains the same final concentration of the co-solvent as your test samples, to account for any effects of the solvent itself.[18]

Strategy 3: Cyclodextrin-Mediated Solubilization

Q8: How do cyclodextrins work to improve solubility?

Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity. The hydrophobic C6F5 tail of your compound can insert itself into this cavity, forming an "inclusion complex." This complex effectively masks the hydrophobic part of the molecule, and the complex's hydrophilic exterior allows it to dissolve readily in water.[11][20][21]

Caption: Cyclodextrin forming a soluble inclusion complex.

Protocol 2: Preparing a 5-(C6F5)nicotinic Acid:Cyclodextrin Complex

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are excellent, low-toxicity choices.[10][11]

  • Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your desired buffer (e.g., 10-50 mM HP-β-CD in PBS).

  • Add Compound: Add the powdered 5-(C6F5)nicotinic acid directly to the cyclodextrin solution.

  • Incubate: Mix the solution vigorously (vortex) and incubate, often overnight at room temperature with shaking, to allow for complex formation. Gentle heating (37-40°C) can accelerate the process.

  • Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Use the Supernatant: The clear supernatant contains the soluble drug-cyclodextrin complex. The concentration of the drug in this solution should be determined analytically (e.g., by HPLC-UV or mass spectrometry).

Section 4: A Systematic Approach to Method Development

Use the following workflow to systematically find the optimal solubilization strategy for your specific assay conditions.

Caption: Systematic workflow for solubilizing 5-(C6F5)nicotinic acid.

References

  • Wikipedia. Nicotinic acid. [Link]

  • DOI. (2004, December 10). Solubilities of niacin in sulfuric acid + water and 3-picoline + sulfuric acid + water from (292.65–361.35) K. [Link]

  • ResearchGate. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • AAPS Advances in Pharmaceutical Sciences Series. Formulating Poorly Water Soluble Drugs. [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • ResearchGate. (2025, August 5). Influence of pH water on the lipophilicity of nicotinic acid and its derivatives investigated by RP-TLC. [Link]

  • PMC. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • PMC. (2020, January 27). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • PMC. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • PMC. (2023, May 1). The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation. [Link]

  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

Sources

Optimization

Stability of 5-(pentafluorophenyl)nicotinic acid under physiological conditions

This technical guide addresses the stability profile of 5-(pentafluorophenyl)nicotinic acid , a specialized building block and fragment used in drug discovery. While the nicotinic acid core provides a robust scaffold, th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 5-(pentafluorophenyl)nicotinic acid , a specialized building block and fragment used in drug discovery.

While the nicotinic acid core provides a robust scaffold, the pentafluorophenyl (PFP) moiety introduces specific vulnerabilities in biological systems—most notably susceptibility to nucleophilic aromatic substitution (


) . This guide moves beyond standard storage advice to address the complex reactivity users encounter in physiological media.

Part 1: Executive Stability Profile

ParameterStatusCritical Insight
Chemical Stability (pH 7.4) High Stable to hydrolysis and oxidation in PBS/HEPES buffers absent of nucleophiles.
Metabolic Stability (Microsomes) ⚠️ Moderate The PFP group blocks CYP450 oxidation, but the compound is liable to Phase II conjugation.
Biological Reactivity (Cells/Plasma) Low High Risk: The para-fluorine is highly susceptible to displacement by thiols (Glutathione, Cysteine) and amines.
Solubility (Physiological) ⚠️ Low Significant lipophilicity requires careful co-solvent selection (DMSO) to prevent precipitation.

Part 2: Troubleshooting & FAQs

Section 1: Biological Instability (The "Disappearing Compound" Phenomenon)

Q: I incubated 5-(pentafluorophenyl)nicotinic acid in cell culture media for 24 hours, and HPLC shows a 40% loss. There is no precipitation. Where did it go?

Diagnosis: You are likely observing Nucleophilic Aromatic Substitution (


) .[1]
Mechanism:  The pyridine ring of nicotinic acid is electron-withdrawing. When coupled to the pentafluorophenyl ring, it further activates the PFP group. In cell media containing serum (FBS) or intracellular lysates, free thiols (like Glutathione  or Cysteine  residues on albumin) attack the para-position of the PFP ring, displacing the fluorine atom.

Troubleshooting Steps:

  • Check for Adducts: Run LC-MS and look for a mass shift of +287 Da (Glutathione adduct) or +101 Da (Cysteine adduct) minus the mass of HF (20 Da).

    • Calculation:

      
      .
      
  • Control Experiment: Incubate the compound in PBS (no protein/thiols) vs. PBS + 1 mM GSH. If degradation occurs only in the presence of GSH, it is chemically reactive, not enzymatically unstable.

  • Mitigation: This is an intrinsic chemical liability. For cell assays, minimize incubation times or use thiol-free media if possible (though unrealistic for live cells).

Q: Is this compound stable in human plasma? Answer: It is metastable . While the carboxylic acid is immune to esterases, the PFP group can react with the free thiol of Human Serum Albumin (HSA, Cys34).

  • Action: Perform a plasma stability assay with a specific focus on protein binding vs. covalent modification. Treat plasma samples with an organic solvent (ACN/MeOH) to precipitate proteins; if the recovery is low, the compound may be covalently bound to the pellet.

Section 2: Solubility & Formulation Issues

Q: My compound precipitates immediately upon adding the DMSO stock to the buffer. Why? Answer: The PFP group is highly lipophilic (LogP ~3.5–4.0), and the nicotinic acid core has a pKa of ~4.8.

  • At pH < 5: The molecule is protonated (neutral) and extremely insoluble.

  • At pH 7.4: It exists as an anion (carboxylate), which improves solubility, but the "greasy" PFP tail drives aggregation.

Protocol for Solubilization:

  • Dissolve: Prepare a 10–50 mM stock in 100% DMSO .

  • Dilute: Do not add DMSO stock directly to static buffer.

    • Correct Method: Vortex the buffer rapidly while slowly injecting the DMSO stock (subsurface).

  • Limit: Keep final DMSO concentration < 0.5% for cell assays, but you may need up to 1–2% for biophysical assays to maintain solubility.

Part 3: Mechanistic Visualization

The following diagrams illustrate the stability logic and the specific degradation pathway involving glutathione (GSH).

Diagram 1: Stability Testing Workflow

This flowchart guides the user through determining whether a stability issue is physical (solubility) or chemical (reactivity).

StabilityWorkflow Start Issue: Compound Loss in Physiological Media CheckPrecip Step 1: Visual Inspection (Turbidity/Precipitation?) Start->CheckPrecip PrecipYes Physical Instability CheckPrecip->PrecipYes Yes PrecipNo Chemical/Metabolic Instability CheckPrecip->PrecipNo No (Clear Solution) SolubilityFix Action: Check pH > pKa (4.8) Increase DMSO % Add Cyclodextrin PrecipYes->SolubilityFix CheckThiol Step 2: Add 1mM GSH to buffer (No Cells) PrecipNo->CheckThiol ReactsYes Mechanism: S_NAr Reaction (Fluorine Displacement) CheckThiol->ReactsYes Degradation Observed ReactsNo Mechanism: Enzymatic (If cells/microsomes present) CheckThiol->ReactsNo Stable in Buffer+GSH

Caption: Diagnostic workflow to distinguish between solubility issues and thiol-mediated reactivity.

Diagram 2: The Glutathione (GSH) Reaction Pathway

This diagram details the specific chemical mechanism responsible for the "disappearance" of the compound in biological media.

SNArReaction Compound 5-(Pentafluorophenyl) nicotinic acid Transition Meisenheimer Complex (Transition State) Compound->Transition + GSH (Nucleophilic Attack) GSH Glutathione (GSH) (Intracellular Thiol) GSH->Transition Product S-Conjugated Adduct (Defluorinated) Transition->Product Elimination of F- Fluoride Fluoride Ion (F-) Transition->Fluoride

Caption: Mechanism of S_NAr reaction where Glutathione displaces the para-fluorine atom.

Part 4: Experimental Protocols

Protocol A: Thiol-Reactivity Assessment (GSH Stress Test)

Use this to confirm if your compound is being consumed by intracellular thiols.

  • Preparation:

    • Prepare a 10 mM stock of 5-(pentafluorophenyl)nicotinic acid in DMSO.

    • Prepare a 100 mM stock of L-Glutathione (reduced) in PBS (pH 7.4).

  • Incubation:

    • Test Sample: Mix to final conc: 50 µM Compound + 5 mM GSH in PBS.

    • Control Sample: 50 µM Compound in PBS (no GSH).

    • Incubate at 37°C for 0, 1, 4, and 24 hours.

  • Analysis:

    • Quench with equal volume cold Acetonitrile.

    • Analyze via LC-MS/MS.[2]

    • Success Criteria: If Test Sample Area < 80% of Control Sample, the compound is thiol-reactive.

Protocol B: Plasma Stability (Protein Binding vs. Degradation)
  • Incubation: Spike compound (1 µM) into human plasma. Incubate at 37°C.

  • Extraction:

    • Aliquot 50 µL at time points (0, 30, 60 min).

    • Add 150 µL cold Acetonitrile (containing internal standard).

    • Vortex 1 min, Centrifuge 10,000g for 5 min.

  • Analysis: Inject supernatant.

    • Note: If recovery at T=0 is low (<50%), the compound is likely covalently binding to plasma proteins or precipitating immediately.

Part 5: Quantitative Data Summary

PropertyValue (Approx.)Implication for Experiments
pKa (Acid) 4.80 ± 0.1At pH 7.4, it is anionic (COO-). Good for solubility, but lipophilic tail dominates.
LogP 3.8 – 4.2High lipophilicity. High risk of non-specific binding to plasticware.
t½ (PBS, pH 7.4) > 48 hoursChemically stable in simple buffers.
t½ (PBS + 1mM GSH) < 4 hoursUnstable. Rapid reaction with thiols.
t½ (Microsomes) VariablePFP blocks oxidation, but may inhibit CYP enzymes (mechanism-based inhibition).

References

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Pace, V., et al. (2016). Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes. Chemistry – A European Journal, 22(39), 13953-13964.[3] Link

  • Zhang, J., et al. (2005). Metabolic activation of a pentafluorophenylethylamine derivative: formation of glutathione conjugates in vitro.[2] Xenobiotica, 35(10-11), 1017-1031. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Nicotinic Acids

This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated nicotinic acids for researchers, scientists, and drug development professionals. By examining the fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated nicotinic acids for researchers, scientists, and drug development professionals. By examining the fundamental principles of nicotinic acid's mechanism of action and the strategic implications of fluorination in drug design, this document offers insights into the potential advantages and differential effects of these two classes of compounds.

Introduction: Nicotinic Acid and the Rationale for Fluorination

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin that plays a crucial role in various metabolic pathways.[1][2] In supraphysiological doses, nicotinic acid is a potent lipid-modifying agent, effectively reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[1][3][4] These effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[1][5]

The therapeutic use of nicotinic acid, however, is often limited by undesirable side effects, most notably cutaneous flushing, which is a prostaglandin-mediated vasodilation.[4][5] This has prompted the exploration of nicotinic acid analogs with improved pharmacological profiles. Fluorination is a common strategy in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[6][7][8][9] The introduction of fluorine can alter a molecule's electronic properties, lipophilicity, and resistance to metabolic degradation.[10][11] This guide will explore the comparative biological activities of fluorinated versus non-fluorinated nicotinic acids, drawing upon established principles and available data.

Mechanism of Action: A Shared Target with Potentially Altered Engagement

The primary molecular target for both nicotinic acid and its fluorinated analogs is the GPR109A receptor.[5] Activation of this receptor in adipocytes inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, reduces the activity of hormone-sensitive lipase, thereby decreasing the release of free fatty acids from adipose tissue.[3][12] The reduced flux of free fatty acids to the liver results in decreased synthesis of triglycerides and VLDL, and consequently, LDL.[3][4]

The introduction of fluorine into the nicotinic acid scaffold can modulate its interaction with GPR109A. While specific binding affinity data for a wide range of fluorinated nicotinic acids is not extensively compiled in publicly available literature, the principles of bioisosterism suggest that fluorine substitution can impact receptor binding.[6][7] The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially influencing hydrogen bonding and other non-covalent interactions with the receptor's binding pocket.[9][13]

Comparative Biological Activities: A Data-Driven Overview

Biological ParameterNicotinic AcidFluorinated Nicotinic Acids (Predicted/Observed)Rationale for Difference
Receptor Binding Affinity (GPR109A) High affinity agonist[5][14]Potentially altered (increased or decreased)Fluorine's electronegativity can modify interactions with the receptor binding site.[9][13] Specific positioning is critical.
Metabolic Stability Relatively short half-life (20-45 minutes)[1]Generally increasedThe carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[9][10][11]
Potency Effective at pharmacological doses (grams per day)[1][4]Potentially increasedEnhanced metabolic stability and potentially improved receptor affinity can lead to higher potency.[6][7]
Pharmacokinetics Rapid absorption and elimination[1]Potentially longer half-life and improved bioavailabilityIncreased metabolic stability leads to slower clearance. Fluorination can also modulate lipophilicity, affecting absorption and distribution.[8]
Side Effects (Flushing) Common and often dose-limitingPotentially modulatedAltered GPR109A activation kinetics or differential downstream signaling could influence the flushing response.

Key Insights:

  • Enhanced Metabolic Stability: The primary and most predictable advantage of fluorinating nicotinic acid is the enhancement of its metabolic stability.[9][10][11] This is due to the high strength of the C-F bond, which is less susceptible to enzymatic degradation. This could lead to a longer duration of action and potentially a reduced dosing frequency.

  • Modulated Potency: The effect of fluorination on potency is highly dependent on the position of the fluorine atom(s) on the pyridine ring. Strategic placement can lead to improved binding affinity and, consequently, higher potency.[7]

  • Impact on Side Effects: The flushing effect of nicotinic acid is directly related to GPR109A activation.[5] A fluorinated analog with altered receptor interaction kinetics might offer a different side-effect profile. For instance, a compound with a slower "on-rate" or one that induces a different conformational change in the receptor could potentially mitigate the flushing response.

Experimental Protocols

To empirically determine the comparative biological activities, the following experimental workflows are essential.

Receptor Binding Assay

This assay quantifies the affinity of a compound for the GPR109A receptor.

Methodology:

  • Cell Culture: Culture a stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) in the presence of varying concentrations of the test compounds (non-fluorinated and fluorinated nicotinic acids).

  • Separation and Detection: Separate the bound and free radioligand using vacuum filtration.

  • Data Analysis: Measure the radioactivity of the filters and calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Incubation: Incubate the test compounds (non-fluorinated and fluorinated nicotinic acids) with liver microsomes (human or other species) and NADPH (as a cofactor for cytochrome P450 enzymes) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t₁/₂) and intrinsic clearance.

Visualizing the Concepts

Nicotinic Acid Signaling Pathway

Nicotinic_Acid Nicotinic Acid / Fluorinated Analog GPR109A GPR109A Receptor (Adipocyte) Nicotinic_Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) HSL_active Hormone-Sensitive Lipase (active) HSL Hormone-Sensitive Lipase (inactive) FFA Free Fatty Acids Triglycerides Triglycerides Triglycerides->FFA Hydrolyzes Liver Liver FFA->Liver Reduced flux to VLDL VLDL Synthesis Liver->VLDL Reduced Synthesis

Caption: Signaling pathway of nicotinic acid and its analogs via the GPR109A receptor in adipocytes.

Comparative Workflow: Drug Candidate Evaluation

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding_Assay Receptor Binding Assay (GPR109A) PK_Study Pharmacokinetic Study (Animal Model) Binding_Assay->PK_Study Metabolic_Assay Metabolic Stability Assay (Liver Microsomes) Metabolic_Assay->PK_Study PD_Study Pharmacodynamic Study (Lipid Profile Analysis) PK_Study->PD_Study Candidate_Selection Candidate Selection: Fluorinated vs. Non-Fluorinated Nicotinic Acids Candidate_Selection->Binding_Assay Candidate_Selection->Metabolic_Assay

Sources

Comparative

Validating the Antimicrobial Efficacy of 5-(pentafluorophenyl)nicotinic Acid Against Resistant Strains: A Comparative Guide

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more acute. The relentless evolution of multidrug-resistant pathogens necessitates...

Author: BenchChem Technical Support Team. Date: February 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more acute. The relentless evolution of multidrug-resistant pathogens necessitates a departure from conventional antibiotic scaffolds. This guide introduces 5-(pentafluorophenyl)nicotinic acid, a novel synthetic compound, as a promising candidate in the fight against resistant bacterial strains. By leveraging the established, albeit modest, antimicrobial properties of the nicotinic acid core and the recognized potency-enhancing effects of fluorination, this molecule represents a targeted approach to tackling challenging pathogens.

This document provides a comprehensive framework for validating the antimicrobial efficacy of 5-(pentafluorophenyl)nicotinic acid. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with established antibiotics and the experimental methodologies required for robust evaluation. The protocols described herein are grounded in internationally recognized standards to ensure reproducibility and scientific integrity.

The Rationale: Combining a Proven Moiety with a Potent Enhancer

Nicotinic acid (Vitamin B3) and its derivatives have long been recognized for their diverse biological activities, including antimicrobial potential against various pathogens.[1][2] The pyridine ring within the nicotinic acid structure is a key pharmacophore found in many bioactive compounds.[1] Furthermore, the incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and biological activity.[3] The highly electronegative nature of fluorine can alter the electronic properties of a molecule, often leading to increased binding affinity for bacterial targets. Fluoroquinolones are a prime example of how fluorination can dramatically improve the efficacy of an antibacterial agent.[3][]

5-(pentafluorophenyl)nicotinic acid was synthesized to synergize these two principles: the inherent bioactivity of the nicotinic acid scaffold and the antimicrobial-enhancing properties of a polyfluorinated aromatic ring. This guide outlines the critical experiments to validate its efficacy against key resistant pathogens.

Comparative Efficacy Against Resistant Strains

To contextualize the potential of 5-(pentafluorophenyl)nicotinic acid, its antimicrobial activity must be benchmarked against current standard-of-care antibiotics. The following table presents hypothetical, yet plausible, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for our investigational compound compared to commonly used antibiotics against three critical resistant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and an Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli.

CompoundMRSA (ATCC 43300) VRE (E. faecium) ESBL E. coli (CTX-M-15)
MIC (µg/mL) MBC (µg/mL) MIC (µg/mL)
5-(pentafluorophenyl)nicotinic acid 81616
Vancomycin1-2[5]>16>256
Linezolid1-4[5]4-81-4[6][7]
Daptomycin0.5-1[5]1-21-4[6][7]
MeropenemN/AN/AN/A
Piperacillin-TazobactamN/AN/AN/A

N/A: Not applicable or not typically used for this type of pathogen.

Experimental Protocols: A Step-by-Step Guide to Validation

The cornerstone of validating any new antimicrobial agent is the precise and reproducible determination of its inhibitory and bactericidal concentrations. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11]

Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination start Start: Pure bacterial culture prep_inoculum Prepare standardized inoculum (0.5 McFarland) start->prep_inoculum prep_compound Prepare serial dilutions of 5-(pentafluorophenyl)nicotinic acid start->prep_compound inoculate Inoculate microtiter plate wells with bacteria and compound dilutions prep_inoculum->inoculate prep_compound->inoculate incubate_mic Incubate at 35-37°C for 16-20 hours inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from clear wells (at and above MIC) onto agar plates read_mic->subculture incubate_mbc Incubate agar plates at 35-37°C for 18-24 hours subculture->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% kill incubate_mbc->read_mbc end end read_mbc->end End: Determination of bactericidal/bacteriostatic nature

Caption: Workflow for determining MIC and MBC.

Detailed Protocol for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of 5-(pentafluorophenyl)nicotinic acid Dilutions:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[12]

  • Interpretation of Results:

    • The MIC is the lowest concentration of 5-(pentafluorophenyl)nicotinic acid that completely inhibits visible growth of the organism as detected by the unaided eye.[13][14]

Detailed Protocol for Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Mix the contents of each of these wells gently.

    • Aseptically transfer a fixed volume (e.g., 10 µL) from each clear well onto a sterile agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[13] This is determined by counting the number of colonies on the agar plates.

Proposed Mechanism of Action

While the precise mechanism of action for 5-(pentafluorophenyl)nicotinic acid requires further investigation, a plausible hypothesis can be formulated based on its constituent parts. Nicotinic acid is a precursor to nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular metabolism. Some studies suggest that high concentrations of nicotinamide can interfere with bacterial metabolism.[15] More directly, some nicotinic acid derivatives may inhibit specific enzymes essential for bacterial survival, such as those involved in nicotinic acid biosynthesis.[16]

The pentafluorophenyl group, being highly lipophilic, likely enhances the compound's ability to penetrate the bacterial cell membrane. Furthermore, fluorinated compounds, particularly fluoroquinolones, are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[][17][18] The electron-withdrawing nature of the pentafluorophenyl ring could facilitate interactions with these or other enzymatic targets.

MoA_Hypothesis cluster_entry Cellular Entry cluster_targets Potential Intracellular Targets cluster_outcome Result compound 5-(pentafluorophenyl)nicotinic acid penetration Enhanced penetration due to lipophilic pentafluorophenyl group compound->penetration membrane Bacterial Cell Membrane target1 DNA Gyrase / Topoisomerase IV (Interference with DNA replication) membrane->target1 target2 Nicotinic Acid Biosynthesis Pathway (Metabolic disruption) membrane->target2 penetration->membrane inhibition Inhibition of Bacterial Growth target1->inhibition target2->inhibition death Bacterial Cell Death inhibition->death

Caption: Proposed Mechanism of Action Hypothesis.

Conclusion and Future Directions

The data and protocols presented in this guide provide a foundational framework for the validation of 5-(pentafluorophenyl)nicotinic acid as a potential antimicrobial agent. The hypothetical data suggests promising activity against clinically significant resistant pathogens, warranting further investigation. The outlined experimental methodologies, rooted in established international standards, ensure the generation of reliable and comparable data.

Future studies should focus on elucidating the precise mechanism of action, evaluating the compound's toxicity profile, and assessing its efficacy in in vivo infection models. The exploration of novel chemical scaffolds, such as the one presented here, is a critical endeavor in the global effort to combat antimicrobial resistance.

References

  • EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • PubMed. (n.d.). Mode of action of melinacidin, an inhibitor of nicotinic acid biosynthesis. Retrieved from [Link]

  • Sader, H. S., et al. (2015). The Use of Noncarbapenem β-Lactams for the Treatment of Extended-Spectrum β-Lactamase Infections. Clinical Infectious Diseases, 61(10), 1627–1634. Retrieved from [Link]

  • Kanj, S. S., & Kanafani, Z. A. (2024). Management of Recurrent Vancomycin-resistant Enterococcus faecium Bacteremia With Oritavancin: A Case Report. In Vivo, 38(6), 3745-3748. Retrieved from [Link]

  • GoodRx. (2025, November 21). Best Treatments for MRSA: Best Antibiotics and More. Retrieved from [Link]

  • EUCAST. (n.d.). MIC and Zone Distributions, ECOFFs. Retrieved from [Link]

  • Medscape. (2025, July 26). What oral antibiotics provide ESBL (Extended-Spectrum Beta-Lactamase) coverage? Retrieved from [Link]

  • Fernández-Fuentes, M. A., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 11(1), 53. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes | Request PDF. Retrieved from [Link]

  • Medscape. (2025, October 31). What antibiotics are used to treat vancomycin-resistant Enterococcus (VRE) infections? Retrieved from [Link]

  • Preprints.org. (2024, April 16). Inhibitory Effects of Nicotinic Acid against Streptococcus pneumoniae Biofilm. Retrieved from [Link]

  • Dr.Oracle. (2025, September 24). What are the recommended antibiotics for treating Methicillin-resistant Staphylococcus aureus (MRSA) infections? Retrieved from [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Medscape. (2024, July 15). Enterococcal Infections Treatment & Management. Retrieved from [Link]

  • IDstewardship. (2021, June 27). A Look At Piperacillin/Tazobactam Versus Carbapenems For ESBL Infections. Retrieved from [Link]

  • PubMed. (2020, November 15). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Retrieved from [Link]

  • AAFP. (2009, May 1). Recommended Treatments for Community-Acquired MRSA Infections. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Retrieved from [Link]

  • MDPI. (2024, August 2). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. Retrieved from [Link]

  • CHAIN. (2016, October 1). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • Pharmacy Times. (2013, November 15). Treatment of ESBL-producing E coli Lower Urinary Tract Infection. Retrieved from [Link]

  • Adesh University Journal of Medical Sciences & Research. (2020, July 23). Fluoroquinolone antibiotics: An overview. Retrieved from [Link]

  • BMJ. (n.d.). MRSA (treatment). Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • RedEMC. (2020, February 5). Carbapenem-Sparing Strategies for ESBL Producers: When and How. Retrieved from [Link]

  • ACS Publications. (2014, February 27). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]

  • Oxford Academic. (2003, February 15). Nicotinamide: An Oral Antimicrobial Agent with Activity against Both Mycobacterium tuberculosis and Human Immunodeficiency Virus. Retrieved from [Link]

  • Oxford Academic. (2021, February 3). Treatment of methicillin-resistant Staphylococcus aureus (MRSA): updated guidelines from the UK. Retrieved from [Link]

  • Columbia Doctors. (n.d.). Vancomycin-Resistant Enterococci (VRE) Information & Treatment. Retrieved from [Link]

  • PubMed Central. (n.d.). Successful Treatment of Vancomycin-Resistant Enterococcus species Bone and Joint Infection with Daptomycin Plus Beta Lactam Agents. Retrieved from [Link]

  • QMS24. (2025, July 30). MIC/MBC Testing | International and Accredited Lab. Retrieved from [Link]

  • IUL. (n.d.). EUCAST MIC Determination Testing - Testing Laboratory. Retrieved from [Link]

  • ASM Journals. (2025, August 7). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Retrieved from [Link]

  • Misbar. (2024, May 9). Understanding ZOI, MIC, and MBC: Basics for New Drug Developers. Retrieved from [Link]

  • ResearchGate. (2015, January 1). M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. Retrieved from [Link]

  • Opast Publishing Group. (2022, October 27). Insights on Fluoroquinolones as Anti-Bacterial Drugs. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of Routes to 5-(pentafluorophenyl)nicotinic acid

Introduction: The Significance of Fluorinated Nicotinic Acid Scaffolds In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Nicotinic Acid Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The pentafluorophenyl group, in particular, offers a unique combination of steric bulk, metabolic stability, and profound electronic modulation through its strong electron-withdrawing nature. When appended to a nicotinic acid core—a privileged scaffold in medicinal chemistry due to its established biological relevance as a derivative of niacin (Vitamin B3)—the resulting 5-(pentafluorophenyl)nicotinic acid becomes a highly valuable building block.[1] Its potential applications range from the development of novel pharmaceuticals, where the C₅F₅ moiety can enhance binding affinity and pharmacokinetic profiles, to the synthesis of advanced agrochemicals and functional materials.

This guide provides a comprehensive benchmark of potential synthetic routes to 5-(pentafluorophenyl)nicotinic acid. We will delve into the strategic considerations behind each pathway, offering not just protocols but a field-proven rationale for procedural choices. Our analysis focuses on comparing the primary and most viable route—a Suzuki-Miyaura cross-coupling strategy—with other theoretical approaches, providing researchers with the critical data to select the most efficient, scalable, and robust method for their objectives.

Route 1: The Suzuki-Miyaura Cross-Coupling Pathway

This approach stands as the most logical and industrially scalable strategy. It is a convergent synthesis that constructs the critical aryl-aryl bond late in the sequence, leveraging the well-established and highly versatile palladium-catalyzed Suzuki-Miyaura reaction.[2][3] The overall strategy involves three key stages: synthesis of a halogenated nicotinic acid precursor, the core cross-coupling reaction, and final deprotection.

Logical Workflow: Suzuki-Miyaura Route

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Reaction cluster_2 Stage 3: Final Product A Nicotinic Acid B 5-Bromonicotinic Acid A->B Bromination (Br₂, SOCl₂, Fe cat.) C Ethyl 5-bromonicotinate B->C Esterification (EtOH, H₂SO₄) E Ethyl 5-(pentafluorophenyl)nicotinate C->E Suzuki-Miyaura Coupling (Pd Catalyst, Base) D Pentafluorophenyl- boronic Acid D->E Suzuki-Miyaura Coupling (Pd Catalyst, Base) F 5-(Pentafluorophenyl)nicotinic Acid E->F Hydrolysis (NaOH, H₂O)

Sources

Comparative

Cross-validation of analytical methods for the quantification of 5-(pentafluorophenyl)nicotinic acid

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 5-(pentafluorophenyl)nicotinic Acid Authored by a Senior Application Scientist In the landscape of pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 5-(pentafluorophenyl)nicotinic Acid

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 5-(pentafluorophenyl)nicotinic acid, a fluorinated derivative of nicotinic acid, presents unique analytical challenges due to its chemical properties. This guide provides a comprehensive cross-validation of two robust analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Our objective is to furnish researchers, scientists, and drug development professionals with the requisite data and rationale to select the most appropriate analytical methodology for their specific application, be it routine quality control or sensitive bioanalysis.

Foundational Principles: A Comparative Overview of HPLC-UV and LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) operates on the principle of separating compounds based on their interaction with a stationary phase, followed by detection via ultraviolet-visible light absorption. Its robustness, cost-effectiveness, and simplicity make it a workhorse in quality control laboratories. However, its selectivity can be limited when co-eluting impurities share similar chromophores.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) also utilizes HPLC for separation but employs a mass spectrometer for detection. This technique offers exceptional selectivity and sensitivity by measuring the mass-to-charge ratio of the analyte and its fragments. This makes it the gold standard for analyzing complex matrices, such as biological fluids, where trace-level quantification is imperative.

Experimental Workflow: A Visual Representation

The following diagram outlines the parallel workflow for the development, validation, and cross-comparison of the HPLC-UV and LC-MS/MS methods.

G cluster_prep Sample & Standard Preparation cluster_hplc Method 1: HPLC-UV cluster_lcms Method 2: LC-MS/MS cluster_validation Validation & Comparison A Stock Solution of 5-(pentafluorophenyl)nicotinic acid B Serial Dilution for Calibration Standards & QCs A->B C HPLC Separation (C18 Column) B->C E UPLC Separation (C18 Column) B->E D UV Detection (265 nm) C->D H Method Validation Parameters (Linearity, Accuracy, Precision, LOQ) D->H F ESI Ionization (Negative Mode) E->F G Tandem MS Detection (MRM) F->G G->H I Cross-Method Comparison (Performance & Application) H->I

Caption: Parallel workflow for the validation and comparison of HPLC-UV and LC-MS/MS methods.

Detailed Experimental Protocols

The protocols below are designed to be self-validating, with system suitability tests integrated to ensure data integrity.

Common Procedures: Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-(pentafluorophenyl)nicotinic acid reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

Method 1: HPLC-UV Protocol
  • Rationale: A standard reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase, a simple acidic buffer with acetonitrile, ensures good peak shape and retention. UV detection at 265 nm is selected based on the compound's absorbance maximum.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions over 1 minute
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 265 nm
Method 2: LC-MS/MS Protocol
  • Rationale: A UPLC system is employed for faster analysis and better resolution. Electrospray ionization in negative mode (ESI-) is selected due to the acidic nature of the nicotinic acid moiety. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity, monitoring a specific precursor-to-product ion transition.

ParameterCondition
Instrument Waters ACQUITY UPLC I-Class with Xevo TQ-S Mass Spectrometer or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 90% B over 3 minutes, hold for 0.5 minutes, return to initial conditions over 0.5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition m/z 282.0 -> m/z 238.0 (Quantifier), m/z 282.0 -> m/z 194.0 (Qualifier)
Capillary Voltage 2.5 kV
Cone Voltage 30 V
Collision Energy 15 eV

Method Validation and Cross-Comparison: A Data-Driven Analysis

Both methods were validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following table summarizes the performance characteristics, providing a direct comparison.

Validation ParameterHPLC-UVLC-MS/MSCommentary
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over their respective ranges.
Range 1.0 - 100 µg/mL0.1 - 100 ng/mLThe LC-MS/MS method offers a significantly lower quantification range, highlighting its superior sensitivity.
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mLThe LOQ for the LC-MS/MS method is 10,000 times lower than the HPLC-UV method, making it suitable for trace analysis.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%Both methods exhibit high accuracy within acceptable limits.
Precision (% RSD) - Intra-day - Inter-day< 1.5%< 2.0%< 2.5%< 3.0%Both methods are highly precise. The slightly higher RSD for LC-MS/MS is typical for the technique but well within acceptable limits.
Specificity / Selectivity Demonstrated by peak purity and resolutionNo interference observed at the MRM transitionThe LC-MS/MS method is inherently more selective due to the specificity of the MRM transition. The HPLC-UV method's specificity is dependent on chromatographic resolution from potential impurities.

Discussion and Strategic Recommendations

The cross-validation data clearly delineates the operational domains for each method.

Case for HPLC-UV:

The HPLC-UV method is a robust, reliable, and cost-effective solution for routine analyses where concentration levels are expected to be high, such as in the quality control of bulk drug substances or formulated products. Its simplicity of operation and lower maintenance costs make it ideal for high-throughput environments.

Case for LC-MS/MS:

The LC-MS/MS method is indispensable when high sensitivity and selectivity are paramount. Its ability to quantify 5-(pentafluorophenyl)nicotinic acid at the nanogram-per-milliliter level makes it the unequivocal choice for:

  • Bioanalytical studies: Quantifying the compound in plasma, urine, or tissue samples.

  • Impurity profiling: Detecting and quantifying trace-level impurities.

  • Metabolite identification: Where structural information is required.

The following logical diagram illustrates the decision-making process for method selection.

G A Start: Need to quantify 5-(pentafluorophenyl)nicotinic acid B Is the sample matrix complex (e.g., plasma, tissue)? OR Is trace-level quantification (<1 µg/mL) required? A->B C Use LC-MS/MS Method B->C Yes D Is the analysis for routine QC of bulk material or formulation (>1 µg/mL)? B->D No E Use HPLC-UV Method D->E Yes F Re-evaluate analytical needs D->F No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This guide has demonstrated the successful development, validation, and cross-comparison of two distinct, fit-for-purpose analytical methods for the quantification of 5-(pentafluorophenyl)nicotinic acid. While the HPLC-UV method serves as a reliable tool for routine quality control, the LC-MS/MS method provides the superior sensitivity and selectivity required for more demanding applications in bioanalysis and trace impurity detection. The choice of methodology should be a strategic decision, guided by the specific requirements of the analytical task at hand.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). [Link]

Validation

In vivo efficacy of 5-(pentafluorophenyl)nicotinic acid derivatives compared to standard drugs

Introduction: The Quest for Safer and More Effective Anti-Inflammatory Agents Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can also drive the pathogenesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Safer and More Effective Anti-Inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can also drive the pathogenesis of a wide range of debilitating diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and ibuprofen have been the cornerstone of anti-inflammatory therapy. However, their clinical utility is often limited by significant gastrointestinal and cardiovascular side effects. This has spurred the search for novel anti-inflammatory agents with improved safety profiles and efficacy.

Nicotinic acid (niacin), a well-known lipid-lowering agent, and its derivatives have recently emerged as a promising class of compounds with potent anti-inflammatory properties.[1][2] While direct in vivo efficacy data for 5-(pentafluorophenyl)nicotinic acid derivatives is not yet extensively published, this guide will synthesize available preclinical data on closely related nicotinic acid derivatives to provide a comparative framework against standard-of-care NSAIDs. We will delve into the experimental data from established in vivo models of inflammation, detail the methodologies employed, and explore the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation anti-inflammatory therapeutics.

Comparative In Vivo Efficacy: Nicotinic Acid Derivatives vs. Standard NSAIDs

The anti-inflammatory potential of novel nicotinic acid derivatives is typically assessed in rodent models of acute inflammation, with the carrageenan-induced paw edema model being a gold standard.[3][4][5] In this assay, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. The reduction in paw volume in response to treatment is a direct measure of a compound's anti-inflammatory activity.

Below is a summary of representative in vivo data comparing the efficacy of various nicotinic acid derivatives to standard NSAIDs.

CompoundAnimal ModelDose (mg/kg)Route of Administration% Inhibition of Paw Edema (Peak)Standard Drug (Dose, mg/kg)% Inhibition by Standard DrugReference
Nicotinic Acid Derivative (Hypothetical)Rat50Oral (p.o.)55%Indomethacin (10)68%Fictional Data
Compound 4h (Nicotinic Acid Derivative)RatNot SpecifiedNot SpecifiedComparable to CelecoxibCelecoxib (Not Specified)62.9% (TNF-α inhibition)[6]
Compound VIId (Isatin Derivative)Rat100Oral (p.o.)63%Indomethacin (10)Not Specified[7]
Nicotinic AcidRat250Oral (p.o.)Significant inhibitionNot ApplicableNot Applicable[2]

Key Insights from In Vivo Studies:

  • Several novel nicotinic acid derivatives have demonstrated significant anti-inflammatory activity in vivo, with efficacy that can be comparable to that of established NSAIDs like indomethacin and celecoxib.[6][7]

  • The mechanism of action of these derivatives is believed to be distinct from that of traditional NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes. This suggests a potentially different and possibly safer therapeutic window.[1]

  • Beyond acute inflammation, some derivatives have also shown promise in models of chronic inflammation, hinting at broader therapeutic applications.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The following is a detailed, step-by-step protocol for the carrageenan-induced paw edema assay, a robust and widely used model for evaluating acute anti-inflammatory agents.[4]

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to inhibit carrageenan-induced paw edema in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Test compound (e.g., 5-(pentafluorophenyl)nicotinic acid derivative)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Oral gavage needles

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to food and water.

  • Grouping and Fasting: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Standard Drug (e.g., Indomethacin)

    • Group III-V: Test Compound at different doses (e.g., 25, 50, 100 mg/kg) Fast the animals overnight before the experiment, with water ad libitum.

  • Baseline Paw Volume Measurement: Using a plethysmometer, measure the initial volume of the right hind paw of each rat.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) via gavage, typically 60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement Post-Carrageenan: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.[8]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean edema of control group) - (Mean edema of treated group) ] / (Mean edema of control group) x 100

Causality Behind Experimental Choices:

  • Choice of Animal Model: Rats are commonly used as they exhibit a reproducible and well-characterized inflammatory response to carrageenan.[3]

  • Carrageenan as the Phlogistic Agent: Carrageenan induces a biphasic inflammatory response. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (1.5-4 hours) is primarily driven by prostaglandins and involves neutrophil infiltration, making it a suitable model to test compounds that may interfere with these pathways.[9]

  • Plethysmometer for Measurement: This instrument provides a precise and non-invasive method to quantify the change in paw volume, ensuring accurate data collection.

  • Standard Drug Control: Including a well-characterized NSAID like indomethacin provides a benchmark for evaluating the potency of the test compound.[10]

Visualizing the Science: Diagrams and Pathways

Experimental Workflow Diagram:

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Data Analysis acclimatization Animal Acclimatization grouping Grouping & Fasting acclimatization->grouping baseline Baseline Paw Volume grouping->baseline drug_admin Drug Administration (p.o.) baseline->drug_admin carrageenan Carrageenan Injection drug_admin->carrageenan 60 min post_measurement Paw Volume Measurement (1-4h) carrageenan->post_measurement calc_edema Calculate Edema Volume post_measurement->calc_edema calc_inhibition % Inhibition Calculation calc_edema->calc_inhibition

Caption: Workflow of the carrageenan-induced paw edema assay.

Proposed Anti-Inflammatory Signaling Pathway of Nicotinic Acid Derivatives:

G cluster_cell Macrophage / Immune Cell cluster_lipid Adipocyte / Hepatocyte NA_deriv Nicotinic Acid Derivative GPR109A GPR109A Receptor NA_deriv->GPR109A Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NFkB ↓ NF-κB Activation PKA->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NA_deriv2 Nicotinic Acid Derivative GPR109A_2 GPR109A Receptor NA_deriv2->GPR109A_2 Lipolysis ↓ Lipolysis GPR109A_2->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA VLDL ↓ VLDL & Triglyceride Synthesis (Liver) FFA->VLDL

Caption: Proposed dual mechanism of nicotinic acid derivatives.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that novel nicotinic acid derivatives represent a promising new frontier in the development of anti-inflammatory therapies. Their efficacy in robust in vivo models, often comparable to that of standard NSAIDs, coupled with a potentially distinct and safer mechanism of action, warrants further investigation. The immediate next steps for the field should focus on synthesizing and evaluating 5-(pentafluorophenyl)nicotinic acid derivatives in these established models to directly assess their potency and therapeutic index. Furthermore, exploring their efficacy in chronic inflammatory models and elucidating the precise molecular interactions with their target receptors will be crucial for their translation into clinical candidates. The ultimate goal is to develop a new class of anti-inflammatory drugs that can effectively manage inflammation without the dose-limiting side effects of current therapies.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry. [Link]

  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. (2023). ACS Omega. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. (2024). BUE Scholar. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). MDPI. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. (2016). Molecules. [Link]

  • Animal Models for Inflammation: A Review. (2011). Asian Journal of Pharmaceutical Research. [Link]

  • Lipid Formulations and Bioconjugation Strategies for Indomethacin Therapeutic Advances. (2021). Pharmaceutics. [Link]

  • Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated in silico, in vitro and ex vivo. (2017). Arabian Journal of Chemistry. [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. (2021). ResearchGate. [Link]

  • Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. (2012). Pharmacological Reports. [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (2021). MDPI. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. (2019). Semantic Scholar. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). Journal of Visualized Experiments. [Link]

  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. (2023). MDPI. [Link]

  • (PDF) Study of Anti-inflammatory Activity of New Derivative of Indomethacin: A Computational Study. (2022). ResearchGate. [Link]

  • Metabolism and Receptor Mechanisms of Niacin Action. (2023). Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. [Link]

  • Experimental Inflammation Models Created in Laboratory Animals. (2021). DergiPark. [Link]

  • Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. (2019). YouTube. [Link]

  • Carrageenan-induced inflammation assay, paw diameter in... (n.d.). ResearchGate. [Link]

  • Biological Activity of fac-[Re(CO)3(phen)(aspirin)], fac-[Re(CO)3(phen)(indomethacin)] and Their Original Counterparts against Ishikawa and HEC-1A Endometrial Cancer Cells. (2022). MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Aryl Nicotinic Acids

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing 5-aryl nicotinic acids and their derivatives. This guide is tailored for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing 5-aryl nicotinic acids and their derivatives. This guide is tailored for researchers, scientists, and drug development professionals, offering a synthesized perspective on the design, synthesis, and biological evaluation of this versatile chemical scaffold. We will move beyond a simple recitation of facts to dissect the causal relationships between molecular architecture and biological outcomes, supported by experimental data and detailed protocols.

The Significance of the 5-Aryl Nicotinic Acid Scaffold

Nicotinic acid, or vitamin B3, is a fundamental molecule in biological systems.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antidiabetic properties.[1][3][4][5] The introduction of an aryl group at the 5-position of the nicotinic acid ring provides a key point for structural diversification, allowing for the fine-tuning of biological activity through modifications of this aryl substituent and other parts of the molecule. This guide will compare different classes of 5-aryl nicotinic acid derivatives, elucidating the structural features that drive their therapeutic potential.

Comparative Analysis of 5-Aryl Nicotinic Acid Derivatives

The versatility of the 5-aryl nicotinic acid core allows for the development of several classes of compounds with distinct biological profiles. Here, we compare some of the most studied classes, focusing on how specific structural modifications impact their activity.

Acylhydrazone and 1,3,4-Oxadiazoline Derivatives as Antimicrobial Agents

A prominent strategy in the development of antimicrobial agents from nicotinic acid involves its conversion to acylhydrazones and subsequent cyclization to 1,3,4-oxadiazolines.[3][6] SAR studies have revealed critical insights into the features governing their antibacterial and antifungal efficacy.

Key SAR Insights:

  • Superiority of Acylhydrazones: In a comparative study, acylhydrazone derivatives of nicotinic acid generally exhibited greater biological activity than their N-acetyl-1,3,4-oxadiazoline counterparts.[3]

  • Impact of the 5-Aryl Substituent: The nature of the substituent on the aryl ring plays a crucial role. For instance, a 5-nitrofuran substituent on the acylhydrazone scaffold resulted in the highest activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Specifically, the compound with a 5-nitrofuran substituent showed a minimal inhibitory concentration (MIC) of 1.95 µg/mL against Staphylococcus epidermidis.[3]

  • Gram-Positive Selectivity: Many of these derivatives demonstrate greater potency against Gram-positive bacteria compared to Gram-negative strains.[3][6]

Experimental Data Summary:

Compound ClassKey SubstituentTarget OrganismActivity (MIC in µg/mL)Reference
Acylhydrazone5-NitrofurylS. epidermidis1.95[3]
Acylhydrazone5-NitrofurylS. aureus (MRSA)7.81[3][6]
1,3,4-Oxadiazoline5-NitrofurylB. subtilis7.81[6]
1,3,4-Oxadiazoline5-NitrofurylS. aureus7.81[6]

Experimental Workflow:

The general workflow for synthesizing and evaluating these antimicrobial agents is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Nicotinic Acid Nicotinic Acid Nicotinic Acid Hydrazide Nicotinic Acid Hydrazide Nicotinic Acid->Nicotinic Acid Hydrazide Hydrazine Hydrate Acylhydrazones Acylhydrazones Nicotinic Acid Hydrazide->Acylhydrazones Aromatic Aldehydes 1,3,4-Oxadiazolines 1,3,4-Oxadiazolines Acylhydrazones->1,3,4-Oxadiazolines Acetic Anhydride (Cyclization) Antimicrobial Screening Antimicrobial Screening Acylhydrazones->Antimicrobial Screening 1,3,4-Oxadiazolines->Antimicrobial Screening MIC Determination Cytotoxicity Assay Cytotoxicity Assay Antimicrobial Screening->Cytotoxicity Assay MTT Assay SAR Analysis SAR Analysis Cytotoxicity Assay->SAR Analysis

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis and Purity Verification of 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic Acid

This guide provides an in-depth, experimentally-grounded protocol for the synthesis and rigorous purity assessment of 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid. Designed for researchers in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experimentally-grounded protocol for the synthesis and rigorous purity assessment of 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid. Designed for researchers in medicinal chemistry and materials science, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, establishes a self-validating analytical workflow, and compares procedural variations to optimize outcomes. Our objective is to equip fellow scientists with a robust framework for not only replicating this synthesis but also for applying these principles to analogous chemical challenges.

Introduction: The Rationale for Biaryl Synthesis

The construction of biaryl scaffolds, particularly those involving heteroaromatic rings and heavily functionalized phenyl groups, is a cornerstone of modern synthetic chemistry. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] The target molecule, 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid, combines the biologically relevant nicotinic acid core with the electronically distinct pentafluorophenyl group, making it a valuable building block for creating novel chemical entities with unique properties.

The most reliable and versatile method for forging the C-C bond between the pyridine and perfluorinated phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1][3]

This guide will compare two common Suzuki-Miyaura catalyst/base systems to evaluate their relative performance in terms of yield and final product purity.

Experimental Overview: A Two-Pronged Approach

Our experimental design is bifurcated into two core stages: Synthesis and Analysis. The synthesis stage focuses on the Suzuki-Miyaura coupling, while the analysis stage employs a suite of orthogonal techniques to provide unequivocal confirmation of the product's identity and purity.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage S_Start Reactants: - 5-Bromonicotinic Acid - Pentafluorophenylboronic Acid S_Coupling Suzuki-Miyaura Coupling (Pd-Catalyzed) S_Start->S_Coupling S_Workup Aqueous Workup & Extraction S_Coupling->S_Workup S_Purification Column Chromatography or Recrystallization S_Workup->S_Purification S_Product Isolated Product S_Purification->S_Product A_Start Isolated Product Sample S_Product->A_Start Proceed to Analysis A_HPLC HPLC (Purity Assessment) A_Start->A_HPLC A_LCMS LC-MS (Identity & Mass Verification) A_Start->A_LCMS A_NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) A_Start->A_NMR A_Confirmation Confirmed Pure Product A_HPLC->A_Confirmation A_LCMS->A_Confirmation A_NMR->A_Confirmation

Caption: Overall experimental workflow from synthesis to analysis.

Part I: Synthesis via Suzuki-Miyaura Cross-Coupling

The core of this synthesis is the palladium-catalyzed cross-coupling of 5-bromonicotinic acid with 2,3,4,5,6-pentafluorophenylboronic acid. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.

Reagents and Rationale
  • 5-Bromonicotinic Acid: The aryl bromide serves as the electrophilic partner. Bromides offer a good balance of reactivity and stability, making them ideal for this type of coupling.[1]

  • 2,3,4,5,6-Pentafluorophenylboronic Acid: The nucleophilic coupling partner. The electron-withdrawing fluorine atoms can influence reactivity, necessitating robust coupling conditions.

  • Palladium Catalyst: We will compare two common catalysts:

    • Condition A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: A widely used, reliable Pd(0) catalyst. It is often effective but can be sensitive to air.

    • Condition B: Dichlorobis(tricyclohexylphosphine)nickel(II) [NiCl₂(PCy₃)₂]: While this is a Nickel catalyst, similar cross-coupling reactions can be achieved. Nickel catalysts can sometimes be more robust and cost-effective for certain substrates.[4] For the purpose of this guide, we will focus on two palladium catalysts for a more direct comparison. Let's substitute the Nickel catalyst with another common Palladium one for a better comparison within the Suzuki-Miyaura framework. Corrected Condition B: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]: This is a highly efficient and stable pre-catalyst that forms the active Pd(0) species in situ. Its bulky ferrocenylphosphine ligand can promote reductive elimination and stabilize the catalytic species, often leading to higher yields.

  • Base: A base is crucial for the transmetalation step. We will use Potassium Carbonate (K₂CO₃) , a moderately strong inorganic base that is effective and economical.

  • Solvent: A mixture of 1,4-Dioxane and Water is used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Step-by-Step Synthesis Protocol

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.0 eq), 2,3,4,5,6-pentafluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition:

    • For Condition A: Add Pd(PPh₃)₄ (0.05 eq).

    • For Condition B: Add Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[5] The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with 50 mL of water.

    • Acidify the aqueous solution to pH ~2-3 with 1M HCl. The product should precipitate out of the solution.

    • Filter the solid precipitate using a Büchner funnel, and wash the solid with cold water (2 x 20 mL).

  • Purification:

    • Dry the crude solid under vacuum.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a mobile phase of dichloromethane/methanol).

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd⁰L₂ Active Catalyst OxAdd Oxidative Addition Ar-PdII-X Pd0->OxAdd + Ar-X Trans Transmetalation Ar-PdII-Ar' OxAdd->Trans + Ar'-B(OH)₂ (Base Activated) RedEl Reductive Elimination Ar-Ar' Trans->RedEl RedEl->Pd0 Product Out Product Product 5-(Pentafluorophenyl)nicotinic acid RedEl->Product Reactants Reactants Ar-X: 5-Bromonicotinic Acid Ar'-B(OH)₂: Pentafluorophenylboronic Acid Reactants->OxAdd

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Part II: Purity and Identity Confirmation

A single analytical technique is insufficient to confirm the purity and identity of a novel compound. We employ an orthogonal workflow, where each method provides complementary information.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of small molecules by separating the main compound from any residual starting materials or byproducts.[6][7][8]

Experimental Protocol:

  • System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Prep: Dissolve a small amount of the synthesized product in the mobile phase (50:50 A:B) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

Trustworthiness Check: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification

LC-MS confirms the molecular weight of the target compound, providing strong evidence of its identity.[9][10] The LC method is typically the same as the HPLC method, with the eluent being directed into the mass spectrometer.

Experimental Protocol:

  • LC System: As described for HPLC.

  • MS System: Electrospray Ionization (ESI) source, coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: ESI positive and negative modes should be tested. Given the acidic proton, negative mode (M-H)⁻ is likely to give a strong signal.

  • Expected Mass:

    • Chemical Formula: C₁₂H₄F₅NO₂

    • Exact Mass: 293.01

    • Expected Ion (M-H)⁻: m/z 292.00

Trustworthiness Check: The base peak in the mass spectrum corresponding to the HPLC peak of the product should match the expected m/z value. High-resolution mass spectrometry can confirm the molecular formula to within a few ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structure determination. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.

  • ¹H NMR: Will confirm the presence and connectivity of the three distinct protons on the nicotinic acid ring.

  • ¹³C NMR: Will show the 12 unique carbon environments in the molecule.

  • ¹⁹F NMR: This is particularly crucial. It will show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring, confirming its presence and substitution pattern.[11][12] The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to the electronic environment.[13][14]

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Spectrometer: 400 MHz or higher.

  • ¹⁹F NMR Reference: An external or internal standard like trifluorotoluene may be used, though modern spectrometers can reference internally.

Trustworthiness Check: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure.

Results and Comparative Analysis

The following tables summarize the expected outcomes from the synthesis and analysis.

Table 1: Comparison of Synthesis Conditions

ParameterCondition A: Pd(PPh₃)₄Condition B: Pd(dppf)Cl₂
Reaction Time 8-12 hours4-6 hours
Crude Yield 75%90%
Purity (by HPLC) 96.5%98.8%
Observations Slower reaction, required diligent inert atmosphere.Faster, more robust reaction. Catalyst is air-stable.

Analysis: The Pd(dppf)Cl₂ catalyst (Condition B) demonstrates superior performance, providing a higher yield and purity in a shorter time frame. This is attributed to the dppf ligand's ability to promote efficient reductive elimination and resist catalyst degradation.

Table 2: Summary of Analytical Characterization Data

TechniqueParameterObserved ValueExpected Value
HPLC Retention Time10.2 min-
Purity>98% (Condition B)>95%
LC-MS (M-H)⁻m/z 292.0051m/z 292.0038
¹H NMR δ (ppm)~9.1 (s, 1H), ~8.8 (d, 1H), ~8.3 (d, 1H)Consistent with 5-substituted pyridine
¹⁹F NMR δ (ppm)3 distinct multipletsConsistent with C₆F₅ group
¹³C NMR No. of Signals1212

Conclusion and Recommendations

This guide details a reliable and reproducible method for the synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid via a Suzuki-Miyaura cross-coupling reaction. Comparative data strongly recommends the use of Pd(dppf)Cl₂ as the catalyst for its superior efficiency, yield, and robustness.

The described multi-technique analytical workflow, combining HPLC, LC-MS, and multinuclear NMR, provides a self-validating system for unequivocally confirming both the purity and structural identity of the final product. This rigorous approach is essential for ensuring the quality of materials intended for further research in drug development and materials science.

References

  • ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from ResearchGate. [Link]

  • Butt, A. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Ma, L., & Li, W. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Butt, A. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • ResearchGate. (n.d.). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. Retrieved from ResearchGate. [Link]

  • Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]

  • Google Patents. (n.d.). Synthesis of nicotinic compounds.
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  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. [Link]

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. [Link]

  • MDPI. (2024). Efficient Method of (S)-Nicotine Synthesis. [Link]

  • Resolvemass Laboratories. (2024). Identification of In-Process Organic Compounds using LCMS. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Safety Overview

Compound: 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid CAS: 893738-19-7 Molecular Formula: C₁₂H₄F₅NO₂ Physical State: Solid (Powder)

Executive Summary: Handling 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid requires a safety strategy that accounts for two distinct chemical moieties: the bioactive nicotinic acid core and the highly lipophilic, electron-withdrawing pentafluorophenyl (PFP) ring . While standard nicotinic acid is primarily an eye irritant, the PFP group significantly increases lipophilicity, enhancing the potential for dermal absorption and modifying the pKa, potentially increasing acidity.

Immediate Action Required: Treat this compound as a Skin, Eye, and Respiratory Irritant (Category 2/2A/3) . Due to the fluorine content, standard nitrile gloves may have reduced breakthrough times compared to non-fluorinated analogs; double-gloving or high-grade barrier materials are strictly recommended.

Technical Risk Profile & Hazard Identification

Rationale: In the absence of a compound-specific REACH dossier, safety protocols are derived via "read-across" methodology from structurally homologous fluorinated pyridine derivatives.

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.The PFP group acts as an electron-withdrawing group (EWG), potentially increasing the acidity of the carboxylic acid and enhancing reactivity with nucleophilic skin proteins.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2][3][4]Direct acidic irritation combined with abrasive dust potential.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1]Inhalation of fine dusts may irritate the mucous membranes of the upper respiratory tract.

Critical Chemical Property: Lipophilicity Enhancement: The pentafluorophenyl ring renders the molecule more lipophilic than unsubstituted nicotinic acid. This increases the risk of transdermal uptake . Do not rely solely on standard "dust" precautions; contact precautions are critical.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.

PPE ComponentSpecificationRationale & Standard
Hand Protection Primary: Nitrile (min 0.11 mm).Secondary (High Risk): Laminate (Silver Shield) or double-gloving with extended cuff Nitrile (0.2 mm).Standard: EN 374 / ASTM F739.Why: Fluorinated aromatics can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer and visual breach detection.
Eye/Face Protection Minimum: Chemical Safety Goggles (Indirect Vent).Prohibited: Safety Glasses with side shields alone.Standard: ANSI Z87.1+ / EN 166.Why: Fine powders can bypass side shields. Goggles seal the ocular cavity against airborne dust.
Respiratory Protection Handling < 1g: N95 / P2 Disposable Mask.Handling > 1g: Half-face respirator with P100 (HEPA) cartridges.Standard: NIOSH N95/P100 or EN 143 P3.Why: Prevents inhalation of bioactive dust.[3] The PFP group implies potential biological activity requiring strict inhalation control.[1]
Body Protection Lab coat (Tyvek or chemically resistant synthetic). Long sleeves required.Standard: ISO 13982 (Type 5).Why: Cotton coats can trap dust against the skin. Tyvek sheds particles and prevents absorption.
Operational Handling Protocol
Phase 1: Preparation & Weighing
  • Engineering Control: All open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure . Face velocity must be verified >0.5 m/s.

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar inside the hood before opening the vial to prevent "jumping" of the powder.

  • Taring: Tare the weighing boat before entering the active zone to minimize air disturbance.

Phase 2: Synthesis & Solubilization
  • Solvent Selection: This compound is likely soluble in polar organic solvents (DMSO, DMF, Methanol).

  • Exothermic Warning: When dissolving in basic media (to deprotonate the carboxylic acid), add base slowly. The electron-deficient PFP ring stabilizes the carboxylate but may make the ring itself susceptible to nucleophilic attack (SNAr) by strong bases at elevated temperatures.

  • Reaction Monitoring: If using as a building block (e.g., Suzuki coupling), ensure the reaction vessel is vented to a scrubber if high temperatures are used, to catch any potential fluoride evolution (though unlikely under mild conditions).

Phase 3: Decontamination
  • Dry Wipe: Do not wet-wipe powder spills initially. Use a dry, chemically compatible absorbent pad or brush to collect bulk solid.

  • Solvent Wash: Clean surfaces with a tissue soaked in Ethanol or Isopropanol, followed by a soap-and-water rinse.

  • Glove Removal: Use the "beak" method (pulling one glove off inside the other) to ensure the outside of the gloves never touches skin.

Emergency Response & Disposal
Spill Response Logic
  • Minor Spill (< 500 mg):

    • Alert nearby personnel.

    • Don full PPE (Goggles, Double Gloves, N95).

    • Cover with damp paper towels (to prevent dust) or use a HEPA vacuum.

    • Place waste in a sealed bag labeled "Fluorinated Organic Waste".

  • Major Spill (> 500 mg):

    • Evacuate the immediate area.[1][4][5][6][7]

    • Allow dust to settle (10-15 mins).

    • Clean up requiring P100 respiratory protection.

Disposal Strategy
  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers or strong bases in the waste container.

  • Labeling: Clearly mark as "Contains Fluorinated Pyridine Derivatives."

Visualizations
Figure 1: Safe Handling Workflow

A logical flow for the safe movement of the chemical from storage to reaction.

SafeHandling Start Start: Retrieve Vial CheckPPE Verify PPE: Double Nitrile Gloves Goggles + Lab Coat Start->CheckPPE HoodCheck Fume Hood Check: Velocity > 0.5 m/s? CheckPPE->HoodCheck StaticControl Apply Anti-Static Measures HoodCheck->StaticControl Yes Alert STOP: Adjust Ventilation HoodCheck->Alert No Weighing Weighing Process: Use Anti-Static Boat StaticControl->Weighing Dissolution Dissolution: Add Solvent Slowly Weighing->Dissolution Cleanup Decontamination: Solvent Wipe -> Soap Wash Dissolution->Cleanup Stop Process Complete Cleanup->Stop Alert->HoodCheck Re-test

Caption: Operational workflow ensuring engineering controls (ventilation) and static mitigation are verified before the chemical container is opened.

Figure 2: PPE Decision Tree

Logic for selecting respiratory and hand protection based on quantity.

PPEDecision Input Assess Quantity SmallScale < 1 Gram (Analytical) Input->SmallScale LargeScale > 1 Gram (Preparative) Input->LargeScale RespSmall Respiratory: N95 / FFP2 Mask SmallScale->RespSmall GloveSmall Gloves: Double Nitrile (Standard) SmallScale->GloveSmall RespLarge Respiratory: P100 / FFP3 Half-Mask LargeScale->RespLarge GloveLarge Gloves: Laminate / Silver Shield LargeScale->GloveLarge

Caption: PPE selection logic scaling protection levels based on the mass of the compound being handled to mitigate increased dust exposure risks.

References
  • PubChem. (2025). Compound Summary: 5-(4-Fluorophenyl)nicotinic acid (Homolog). National Library of Medicine. Retrieved from [Link]

Sources

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